Methyl ethyl xanthate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H8OS2 |
|---|---|
Molecular Weight |
136.2 g/mol |
IUPAC Name |
O-methyl ethylsulfanylmethanethioate |
InChI |
InChI=1S/C4H8OS2/c1-3-7-4(6)5-2/h3H2,1-2H3 |
InChI Key |
IJQRKOALSGKDLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=S)OC |
Origin of Product |
United States |
Synthesis Methodologies and Reaction Optimization
Conventional Synthetic Approaches
The kneading method is a prevalent industrial process for synthesizing xanthates. google.comjustia.com This technique involves the direct reaction of an alcohol, such as ethanol (B145695), and carbon disulfide in a kneader, followed by the gradual addition of a powdered caustic alkali like sodium hydroxide (B78521). google.comgoogle.com The reaction is typically carried out at a temperature range of 25°C to 35°C. google.compatsnap.com While this method is valued for its simple production process and low cost, it presents several challenges. google.comgoogle.com
One major drawback is the poor heat and mass transfer within the reaction mixture, which can lead to localized high temperatures and non-uniform mixing. google.comgoogle.com These conditions can result in a higher content of impurities and a strong, pungent odor in the final product. google.comgoogle.com Consequently, the purity and yield of the xanthate produced via the kneading method are often lower compared to other techniques. google.comgoogle.com For instance, a process involving the reaction of ethanol and carbon disulfide with powdered sodium hydroxide at 20°C to 30°C for 2.5 hours resulted in sodium ethyl xanthate with a purity of 80.7% and a yield of 84.3%. google.com In another instance, reacting absolute ethanol and carbon disulfide with powdered sodium hydroxide at 20-35°C for 4 hours yielded a product with 82.44% purity. justia.com
| Kneading Method Example | Reactants | Conditions | Purity | Yield |
| Example 1 | Ethanol, Carbon Disulfide, Powdered Sodium Hydroxide | 20-30°C, 2.5 hours | 80.7% | 84.3% |
| Example 2 | Absolute Ethanol, Carbon Disulfide, Powdered Sodium Hydroxide | 20-35°C, 4 hours | 82.44% | N/A |
To overcome the limitations of the kneading method, solvent-based approaches have been developed. The use of a reaction medium, such as tetrahydrofuran (B95107) (THF), facilitates better mixing and temperature control, leading to a higher purity and yield of the resulting xanthate. google.com In this method, a monohydric alcohol is reacted with carbon disulfide and a caustic alkali in THF at a controlled temperature, typically between 0°C and 30°C. google.comgoogle.com
The process generally involves stirring the alcohol and caustic alkali in THF, followed by the slow addition of carbon disulfide. google.com This approach has been shown to produce xanthates with purities exceeding 98% and yields ranging from 96% to 98%. google.com A key advantage of using THF is its relatively low boiling point (65-66°C), which allows for easy recovery and recycling. google.com This method is particularly suitable for producing higher-grade xanthates. google.com
A fundamental and widely applied method for xanthate synthesis is the reaction of an alcohol with carbon disulfide in the presence of a caustic alkali, such as sodium hydroxide or potassium hydroxide. google.comgloballcadataaccess.org This reaction forms the basis for both the kneading and solvent-based methodologies. The first step involves the formation of a sodium alkoxide from the reaction of the alcohol with the caustic alkali. globallcadataaccess.org Subsequently, the alkoxide reacts with carbon disulfide to produce the xanthate. globallcadataaccess.org
The reaction is exothermic and requires careful temperature control to prevent side reactions. justia.comgloballcadataaccess.org Typically, the reaction temperature is maintained below 40°C through cooling. justia.comgloballcadataaccess.org The choice of alkali (sodium hydroxide or potassium hydroxide) can influence the properties of the resulting xanthate. patsnap.com This method is versatile and can be adapted for a wide range of primary alcohols. google.comrsc.org
While the primary synthesis of xanthate salts involves an alcohol, carbon disulfide, and a base, alkyl halides can be employed in subsequent reactions to form S-alkyl xanthates. One direct method involves the substitution of α-(acyloxy)alkyl halides with a xanthate salt. encyclopedia.pubpreprints.org For example, methyl chloride can be used as an alkylating agent to convert a potassium xanthate to a methyl xanthate. google.com
Another approach involves the nucleophilic substitution of alkyl halides with a potassium xanthate (ROCS₂K) to generate xanthate intermediates. mdpi.com This method is part of a broader strategy for synthesizing various sulfur-containing compounds. mdpi.com For instance, the reaction of alkyl halides with potassium O-ethyl xanthate can be used to prepare S-α-(acyloxy)alkyl xanthates. preprints.org The use of alkyl halides offers a pathway to a diverse range of xanthate derivatives. encyclopedia.pubresearchgate.net
Optimization of Synthetic Conditions for Methyl Ethyl Xanthate
To maximize the efficiency of this compound synthesis, it is essential to optimize key reaction parameters. The reaction temperature and duration are critical factors that directly influence the yield and purity of the final product.
The temperature at which the synthesis is conducted has a significant impact on both the rate of reaction and the formation of byproducts. For the reaction of an alcohol with carbon disulfide and a caustic alkali, maintaining a controlled temperature is crucial. In the kneading method, the reaction is typically performed between 25°C and 35°C. google.compatsnap.com In solvent-based methods using tetrahydrofuran, a temperature range of 0°C to 30°C is often employed to achieve high purity and yield. google.comgoogle.com One study on the synthesis of sodium ethyl xanthate (Na-EtX) found that the optimal reaction temperature during the addition of carbon disulfide was 35°C. mdpi.com
Reaction time is another critical parameter. Insufficient reaction time can lead to incomplete conversion of reactants, while excessively long durations may promote the decomposition of the xanthate product. In a solvent-based synthesis of sodium dodecyl xanthate using tetrahydrofuran, a reaction time of 3 hours at 10-20°C after the addition of carbon disulfide was utilized. google.com For the synthesis of Na-EtX, an optimal reaction time of 4.5 hours was identified, resulting in a yield of 87.71%. mdpi.com Shortening the reaction time in some syntheses can significantly decrease the yield. nih.gov
| Synthesis | Optimal Temperature | Optimal Time | Yield | Purity |
| Sodium Ethyl Xanthate (Na-EtX) | 35°C | 4.5 hours | 87.71% | N/A |
| Sodium Dodecyl Xanthate | 10-20°C | 3 hours | 97.5% | 99.1% |
Strategies for Impurity Reduction in this compound Synthesis
The synthesis of xanthate salts, such as this compound, is typically achieved through the reaction of an alcohol with carbon disulfide and an alkali hydroxide. This process, known as xanthation, can result in a product of 90–95% purity. However, various impurities can arise, including residual reactants and byproducts from side reactions.
Common impurities in technical-grade xanthates include alkali metal sulfides, sulfates, trithiocarbonates, thiosulfates, sulfites, and carbonates. The presence of unreacted alcohol and alkali hydroxide also contributes to the impurity profile. Traditional synthesis techniques, such as the "kneading method," can suffer from poor heat and mass transfer, leading to localized high temperatures and non-uniform mixing. These conditions can increase impurity levels and result in a product with a strong, pungent odor.
To enhance purity and yield, several strategies can be employed. One improved method involves using tetrahydrofuran as the reaction medium. This approach facilitates better temperature control and more uniform mixing, leading to a product with higher purity, higher yield, and a milder odor. google.com Post-synthesis purification is also crucial. Column chromatography using a silica (B1680970) gel stationary phase with a hexane/ethyl acetate (B1210297) eluent is an effective method for purifying the crude product. rsc.orgsemanticscholar.org Additionally, for the removal of xanthates from solutions, adsorption techniques using materials like activated carbon or modified bentonite (B74815) have proven effective and could be adapted for purification purposes. mdpi.com
Table 1: Impurities and Reduction Strategies in Xanthate Synthesis
| Impurity Type | Common Impurities | Reduction/Removal Strategy | Reference |
|---|---|---|---|
| Byproducts | Alkali metal sulfides, sulfates, trithiocarbonates, thiosulfates, sulfites, carbonates | Improved reaction control (e.g., using THF as solvent) | google.com |
| Residual Reactants | Alcohol, Alkali Hydroxide | Column Chromatography, Recrystallization | rsc.orgsemanticscholar.org |
| Process-Related | Degradation products from non-uniform mixing | Adsorption (e.g., activated carbon), Improved reactor design | mdpi.com |
Novel Synthetic Strategies for Xanthate Derivatives
The development of new synthetic routes for xanthate derivatives is an active area of research, driven by their importance as intermediates in organic synthesis. rsc.org Recent innovations have focused on creating more efficient, versatile, and selective methods for introducing the xanthate functional group and for utilizing xanthate esters as building blocks for more complex molecules.
Electrophilic Xanthylation via N-Xanthylphthalimides
A significant advancement in xanthate chemistry is the development of powerful electrophilic xanthylating reagents. rsc.orgnih.gov N-xanthylphthalimides have emerged as shelf-stable and effective reagents for this purpose. nih.gov This strategy provides a novel pathway for electrophilic xanthylation, a less-explored counterpart to traditional nucleophilic methods. nih.govresearchgate.net
These reagents enable the direct transfer of the –SC(S)OR group to a wide array of C, O, and N-nucleophiles under mild reaction conditions. nih.gov The method demonstrates broad substrate scope, excellent functional group compatibility, and has been successfully applied to the late-stage functionalization of bioactive molecules. nih.govdntb.gov.ua Notably, it allows for the xanthylation of previously challenging substrates, such as phenols, and can be used with aryl/alkenyl boronic acids, β-keto esters, and 2-oxindole. nih.govresearchgate.net When applied to alkyl amines, the reaction can lead to a desulfurization, yielding valuable thiocarbamates. nih.gov
Table 2: Substrate Scope of Electrophilic Xanthylation using N-Xanthylphthalimides
| Nucleophile Class | Substrate Examples | Key Features | Reference |
|---|---|---|---|
| C-Nucleophiles | Aryl/alkenyl boronic acids, β-keto esters, 2-oxindole | Cham-Lam type coupling, Metal-free conditions | nih.govresearchgate.net |
| O-Nucleophiles | Phenols (previously inaccessible) | First successful report of xanthylation | nih.gov |
| N-Nucleophiles | Alkyl amines | Can lead to desulfurization to form thiocarbamates | nih.gov |
Base-Induced Cycloaddition Reactions Involving Xanthate Esters
Xanthate esters have been identified as versatile precursors for the synthesis of heterocyclic compounds. researchgate.netresearchgate.net A novel base-induced cycloaddition reaction utilizes xanthate esters and active methylene (B1212753) isocyanides to produce substituted 1,3-thiazoles. researchgate.netthieme-connect.comyoutube.com
This reaction is typically mediated by a base such as sodium hydride in a solvent like dimethylformamide (DMF). researchgate.netthieme-connect.com When various xanthate esters are reacted with active methylene isocyanides, such as 1-[(isocyanomethyl)sulfonyl]-4-methylbenzene (TosylMIC) or ethyl isocyanoacetate, the corresponding 5-alkoxy-4-tosylthiazoles or ethyl 5-alkoxythiazole-4-carboxylates are formed in good to excellent yields. thieme-connect.comtandfonline.com This methodology represents an efficient pathway to functionalized thiazoles, which are significant structural motifs in medicinal chemistry. thieme-connect.comorcid.orguni-mysore.ac.in
Table 3: Synthesis of 1,3-Thiazoles from Xanthate Esters
| Xanthate Ester Reactant | Isocyanide Reactant | Product | Reference |
|---|---|---|---|
| Various O-alkyl/O-aryl S-methyl dithiocarbonates | 1-[(isocyanomethyl)sulfonyl]-4-methylbenzene (TosylMIC) | 5-Alkoxy-4-tosylthiazoles | researchgate.netthieme-connect.com |
| Various O-alkyl/O-aryl S-methyl dithiocarbonates | Ethyl isocyanoacetate | Ethyl 5-alkoxythiazole-4-carboxylates | researchgate.netthieme-connect.com |
| S-methyl O-phenyl dithiocarbonate | 1-[(isocyanomethyl)sulfonyl]-4-methylbenzene (TosylMIC) | 5-(Methylsulfanyl)-4-tosyl-1,3-thiazole | thieme-connect.com |
Reaction Pathways of Arylmethyl Isocyanides and Amines with Xanthate Esters
An unexpected and facile synthesis of carbamothioates has been discovered through the reaction of arylmethyl isocyanides with xanthate esters. beilstein-journals.orgresearchgate.netnih.gov This reaction, mediated by sodium hydride in DMF, provides an intriguing alternative to traditional carbamothioate synthesis. beilstein-journals.orgnih.gov Initially, the reaction was expected to yield thiazoles, but instead, it produced carbamothioates in good yields (76–88%). beilstein-journals.orgnih.gov
The proposed mechanism suggests that the isocyanide carbon atom behaves as an electrophile. beilstein-journals.org The reaction is characterized by its short duration and straightforward work-up procedure. beilstein-journals.org For comparison, the same carbamothioate products can be synthesized by the condensation of the corresponding benzylamines with xanthate esters under similar conditions. beilstein-journals.orgresearchgate.net The versatility of this reaction has been demonstrated with a range of S-methyl dithiocarbonates, including those derived from n-butanol and 3-methylcyclohexanol, reacting with various benzyl (B1604629) isocyanides to produce the corresponding carbamothioates in high yields. beilstein-journals.orgnih.gov
Table 4: Synthesis of Carbamothioates from Xanthate Esters and Isocyanides/Amines
| Xanthate Ester | Isocyanide/Amine | Product | Yield | Reference |
|---|---|---|---|---|
| O-(2-Methylbenzyl) S-methyl dithiocarbonate | Benzyl isocyanide | O-(2-Methylbenzyl) benzylcarbamothioate | 81% | beilstein-journals.orgnih.gov |
| O-(3-Methoxybenzyl) S-methyl dithiocarbonate | 4-Fluorobenzyl isocyanide | O-(3-Methoxybenzyl) (4-fluorobenzyl)carbamothioate | 83% | beilstein-journals.org |
| O-Butyl S-methyl dithiocarbonate | 4-Chlorobenzyl isocyanide | O-Butyl (4-chlorobenzyl)carbamothioate | 84% | beilstein-journals.orgnih.gov |
| S-Methyl O-(3-methylcyclohexyl) dithiocarbonate | Benzylamine | O-(3-Methylcyclohexyl) benzylcarbamothioate | 81% | nih.gov |
Reaction Pathways and Mechanistic Studies of Methyl Ethyl Xanthate
Thermal Decomposition and Pyrolysis Mechanisms
The thermal decomposition of xanthates, famously known as the Chugaev reaction, is a well-established method for the synthesis of alkenes from alcohols. This process is characterized by its stereospecificity and typically proceeds under milder conditions than other pyrolysis reactions. The following sections explore the mechanistic nuances of the thermal decomposition of methyl ethyl xanthate.
Chugaev Reaction Pathways and Concerted Fragmentation
The thermal decomposition of this compound proceeds through a concerted, intramolecular elimination (Ei) mechanism, commonly referred to as the Chugaev reaction. wikipedia.orgmychemblog.com This reaction is a classic example of a pericyclic process, specifically a syn-elimination. The core of the mechanism involves the formation of a six-membered cyclic transition state. wikipedia.orgmychemblog.com In this transition state, a β-hydrogen atom from the ethyl group is transferred to the thione sulfur atom of the xanthate moiety.
Simultaneously, the C-O bond cleaves, and a C=C double bond forms, leading to the concerted fragmentation of the xanthate. The products of this reaction are an alkene (ethene in the case of this compound), carbonyl sulfide (B99878) (OCS), and methanethiol (B179389) (CH₃SH). wikipedia.org The reaction is generally considered irreversible due to the thermodynamic stability of the gaseous products. wikipedia.org
Two potential pathways for the concerted fragmentation have been considered, involving either the thione or the thiol sulfur atom abstracting the β-hydrogen. researchgate.netresearchgate.net However, the mechanism involving the thione sulfur is widely accepted as the dominant pathway. This process occurs in a single step, directly yielding the final products. researchgate.net
Role of α- and β-Hydrogen Elimination in Alkene Formation
The formation of an alkene via the Chugaev elimination is critically dependent on the presence of at least one hydrogen atom on the carbon atom β to the xanthate oxygen. mychemblog.com The entire mechanism is predicated on the abstraction of this β-hydrogen through the cyclic transition state. wikipedia.org The stereochemistry of the reaction is a syn-elimination, meaning the β-hydrogen and the xanthate group must be in a syn-coplanar arrangement for the reaction to occur.
In contrast, the elimination of an α-hydrogen (a hydrogen on the carbon atom directly attached to the oxygen of the xanthate) is not a viable pathway for alkene formation in the thermal decomposition of xanthates. The mechanistic framework of the Chugaev reaction does not support the abstraction of an α-hydrogen to form a double bond in the desired location. Therefore, the presence and accessibility of a β-hydrogen are absolute prerequisites for the pyrolytic elimination leading to alkene formation.
Kinetics and Thermodynamics of Gas-Phase Thermal Decomposition
The kinetics of the gas-phase thermal decomposition of xanthates have been investigated through both experimental and computational studies. These reactions are typically unimolecular and follow first-order kinetics. scribd.com Computational studies using density functional theory (DFT) have provided valuable insights into the activation parameters for the pyrolysis of O-alkyl S-methyl dithiocarbonates, which are close analogs of this compound.
For the thermal decomposition of O-ethyl S-methyl dithiocarbonate at 629 K, the following kinetic and thermodynamic parameters have been calculated:
| Parameter | Value |
|---|---|
| Activation Energy (Ea) | 166.20 kJ/mol |
| Pre-exponential Factor (A) | 4.90 x 10¹¹ s⁻¹ |
| Rate Constant (k) | 1.04 x 10⁻³ s⁻¹ |
| Enthalpy of Activation (ΔH‡) | 161.34 kJ/mol |
| Entropy of Activation (ΔS‡) | -24.00 J/(mol·K) |
| Gibbs Free Energy of Activation (ΔG‡) | 178.44 kJ/mol |
Table 1: Calculated Kinetic and Thermodynamic Parameters for the Gas-Phase Thermal Decomposition of O-Ethyl S-Methyl Dithiocarbonate at 629 K. ictp.it
These values indicate a significant energy barrier for the reaction, consistent with the need for elevated temperatures for pyrolysis. The negative entropy of activation is characteristic of a highly ordered cyclic transition state.
Influence of Substituent Effects on Reaction Rates and Activation Parameters
The rate of the Chugaev elimination is sensitive to the substitution pattern on the alkyl group of the xanthate. Computational studies on the gas-phase thermal decomposition of a series of O-alkyl S-methyl xanthates have shown that progressive methylation at the α- and β-positions of the O-alkyl group lowers the activation energy and consequently increases the reaction rate. ictp.it
This effect can be attributed to the electron-donating nature of alkyl groups, which stabilizes the partial positive charge that may develop on the carbon atom in the transition state. The trend of decreasing activation energy with increasing substitution is a key factor in determining the optimal conditions for the Chugaev reaction.
| Substituent | Activation Energy (Ea) (kJ/mol) | Rate Constant (k) (s⁻¹) |
|---|---|---|
| O-ethyl | 166.20 | 1.04 x 10⁻³ |
| O-n-propyl | 164.11 | 1.98 x 10⁻³ |
| O-isopropyl | 158.34 | 1.48 x 10⁻² |
| O-n-butyl | 163.79 | 2.29 x 10⁻³ |
| O-isobutyl | 162.53 | 3.50 x 10⁻³ |
| O-tert-butyl | 149.18 | 4.30 |
Table 2: Effect of α- and β-Methylation on the Activation Energy and Rate Constant of Gas-Phase Thermal Decomposition of O-Alkyl S-Methyl Xanthates at 629 K. ictp.it
Thione-to-Thiol Rearrangements in Xanthate Derivatives
In addition to elimination, xanthate derivatives can undergo thione-to-thiol rearrangements. This process typically involves the migration of an alkyl group from the oxygen atom to the thione sulfur atom. This rearrangement can be a competing pathway to the Chugaev elimination, particularly under certain conditions or with specific substrates. Theoretical studies have been conducted to understand the mechanism of this rearrangement. researchgate.net The propensity for this rearrangement versus elimination is influenced by the structure of the xanthate and the reaction conditions.
Oxidative Degradation Mechanisms
This compound is susceptible to degradation by various oxidizing agents. This is a critical consideration in environmental contexts, as xanthates are used in mineral flotation and their fate in wastewater is of concern. The primary reactive species often implicated in the oxidative degradation of xanthates is the hydroxyl radical (•OH). mdpi.com
The reaction of hydroxyl radicals with xanthates is a complex process that can lead to a variety of degradation products. The initial step is believed to be the attack of the •OH radical on the xanthate molecule. This can lead to the formation of intermediate species such as xanthate peroxides. researchgate.net Subsequent reactions can result in the complete mineralization of the xanthate to carbon dioxide, water, and sulfate (B86663) ions. mdpi.com
Reaction Pathways with Oxidizing Agents (e.g., Hydrogen Peroxide, Ozone, Hypochlorite)
Hydrogen Peroxide: The oxidation of ethyl xanthate by hydrogen peroxide has been studied in detail. Kinetic studies reveal that the reaction proceeds through a bimolecular oxygen addition mechanism rather than a free radical process. researchgate.net The initial step involves the formation of an intermediate, which then undergoes further oxidation. The ultimate sulfur-containing product of this reaction pathway is sulfate. nih.gov The degradation rate of ethyl xanthate increases with a higher concentration of hydrogen peroxide. researchgate.net
Ozone: Ozonation is another effective method for the degradation of alkyl xanthates. Studies have shown that both ozone (O₃) alone and in combination with ultraviolet (UV) radiation can almost completely decompose ethyl xanthate within a short period, typically around 10 minutes. researchgate.net In weakly acidic solutions, direct oxidation by molecular ozone is the predominant mechanism. researchgate.net The mineralization of the xanthate molecule, however, is more limited with ozonation alone. researchgate.net
Hypochlorite: While less detailed mechanistic information is available in the reviewed literature for the reaction of this compound with hypochlorite, it is recognized as a potent oxidizing agent capable of degrading xanthates.
Formation and Subsequent Reactions of Intermediate Species (e.g., Ethyl Perxanthate)
The oxidation of this compound involves the formation of several transient chemical species. One of the primary intermediates identified during the oxidation with hydrogen peroxide is a form of O-ethyl S-oxodithiocarbonate. nih.gov This initial product then leads to a bifurcation in the reaction pathway, resulting in the formation of either O-ethyl thiocarbonate or a form of O-ethyl S-oxoperoxydithiocarbonate. nih.gov
In addition to these, other intermediates such as dixanthogens, perxanthates, and monothiocarbonates can be formed during various oxidation processes. nih.gov Dixanthogens are dimers formed from two xanthate anions. nih.gov The specific intermediates formed and their subsequent reaction pathways are influenced by the oxidant used and the reaction conditions.
Advanced Oxidation Processes (AOPs) Mechanisms: Photo-Fenton, UV-Ozone
Advanced Oxidation Processes (AOPs) are highly effective in degrading refractory organic compounds like this compound. These processes are characterized by the generation of highly reactive hydroxyl radicals (•OH).
Photo-Fenton Process: The photo-Fenton process utilizes a combination of hydrogen peroxide, iron(II) ions (Fe²⁺), and UV light to generate hydroxyl radicals. The degradation of ethyl xanthate in a photo-Fenton process is primarily driven by these hydroxyl radicals. nih.gov Kinetic studies have shown that the degradation of ethyl xanthate with an initial concentration below 50 mg/L follows a pseudo-first-order rate model. nih.gov The efficiency of the photo-Fenton degradation is influenced by factors such as the dosage of hydrogen peroxide, the concentration of the catalyst, and the reaction time. nih.gov This method can promote the complete mineralization of the organic and sulfur components of xanthate. mdpi.com
Catalytic Enhancement of this compound Degradation
The degradation of this compound can be significantly enhanced through the use of catalysts, particularly in the context of AOPs. Heterogeneous catalysts are of particular interest due to their stability and reusability.
One example is the use of a bentonite-supported Fe(II)/phosphotungstic acid composite as a heterogeneous catalyst in the photo-Fenton degradation of ethyl xanthate under visible light. nih.gov This catalyst has demonstrated high activity and stability over multiple cycles. nih.gov
Other materials that have been investigated for the photocatalytic degradation of xanthates include titanium dioxide/graphene (TiO₂/G) and TiO₂/activated carbon nanocomposites. researchgate.netsciopen.com These materials function by generating electron-hole pairs under light irradiation, which in turn produce highly reactive oxygen radicals that degrade the xanthate molecules. mdpi.com The use of a bentonite-based bismuth ferrite (B1171679) composite has also been explored as a non-homogeneous Fenton catalyst for the degradation of ethyl xanthate. mdpi.com
Hydrolytic Decomposition in Aqueous Solutions
The stability of this compound in aqueous solutions is highly dependent on the pH of the solution. Hydrolysis is a major pathway for its decomposition, leading to the formation of various products.
Kinetics and pH Dependence of this compound Hydrolysis
The rate of hydrolysis of ethyl xanthate is strongly influenced by the pH of the aqueous solution. Generally, xanthates are unstable in acidic conditions and more stable in alkaline environments. nih.gov The degradation of ethyl xanthate increases rapidly as the pH decreases below 7. researchgate.net In a very acidic environment (pH = 2), the degradation of ethyl xanthate is almost instantaneous. mdpi.com The maximum half-life, and thus the greatest stability, is observed in the pH range of 7-8. researchgate.net At a pH of 10 or higher, the degree of degradation is significantly lower, at less than 10%. mdpi.com
The following table summarizes the effect of pH on the decomposition rate of potassium ethyl xanthate at different temperatures.
| pH | Temperature (°C) | Decomposition Rate (% per day) |
|---|---|---|
| 6.5 | Not Specified | 16 |
| 10 | 20 | 1.1 |
| 10 | 30 | 2.7 |
| 10 | 40 | 4.6 |
Identification of Hydrolysis Products and Pathways
The products of this compound hydrolysis vary depending on the pH of the solution.
Acidic and Neutral Conditions: In acidic and neutral environments, the xanthate ion is protonated to form the corresponding xanthic acid. This xanthic acid is unstable and rapidly decomposes to form carbon disulfide (CS₂) and the parent alcohol, in this case, ethanol (B145695). nih.govwikipedia.org
The reaction pathway is as follows:
ROCS₂⁻ + H₂O ⇌ ROCS₂H + OH⁻
ROCS₂H → ROH + CS₂
Alkaline Conditions: In alkaline media, the decomposition pathway is different and more complex. The hydrolysis of xanthates in alkaline solutions can be considered a nucleophilic substitution reaction. The products of this decomposition include the parent alcohol (ethanol), carbonate (CO₃²⁻), carbon disulfide (CS₂), and trithiocarbonate (B1256668) (CS₃²⁻). nih.gov
Radical Reactions and Addition Mechanisms
The radical chemistry of xanthates, including this compound, offers a powerful and versatile platform for the formation of carbon-carbon and carbon-sulfur bonds. These reactions proceed via radical chain mechanisms and have found significant applications in both small molecule synthesis and polymer chemistry.
The radical addition of xanthates to alkenes is the cornerstone of Reversible Addition-Fragmenting Chain Transfer (RAFT) polymerization, a controlled radical polymerization technique. This process, also known as Macromolecular Design via Interchange of Xanthates (MADIX), allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. O-ethyl xanthates are particularly effective for controlling the polymerization of "less-activated" monomers like vinyl esters.
The mechanism of RAFT polymerization mediated by a xanthate such as this compound involves a series of steps. Initially, a radical initiator generates a primary radical, which then reacts with a monomer unit to form a propagating radical. This propagating radical adds to the thiocarbonyl group of the xanthate, creating an intermediate radical. This intermediate can then fragment, either reverting to the starting species or releasing a new radical and forming a dormant polymeric xanthate. This reversible process of addition and fragmentation allows for the controlled growth of polymer chains.
The effectiveness of the RAFT process is demonstrated by the linear increase in the number-average molecular weight (Mn) of the polymer with monomer conversion and the low polydispersity index (PDI) of the resulting polymers. For instance, the RAFT polymerization of styrene (B11656) using potassium ethylxanthate (B89882) as the chain transfer agent shows a controlled process, with the molecular weight of the polystyrene increasing with reaction time and temperature, while maintaining a relatively narrow molecular weight distribution. core.ac.uklifescienceglobal.comlifescienceglobal.comresearchgate.net
Detailed research findings on the RAFT polymerization of various monomers using ethyl xanthate derivatives are presented in the following tables.
RAFT Polymerization of Styrene with Potassium Ethylxanthate at 80°C
| Reaction Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Đ) |
| 0.5 | 10.3 | 2400 | 1.42 |
| 1 | 16.5 | 3100 | 1.45 |
| 2 | 28.7 | 4200 | 1.51 |
| 4 | 45.2 | 5800 | 1.58 |
| 8 | 65.8 | 8100 | 1.65 |
| 12 | 80.1 | 9700 | 1.72 |
Data sourced from studies on the RAFT polymerization of styrene using potassium ethylxanthate as a chain transfer agent. core.ac.ukresearchgate.net
Effect of Temperature on RAFT Polymerization of Styrene with Potassium Ethylxanthate for 4 hours
| Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Đ) |
| 60 | 25.4 | 3500 | 1.52 |
| 70 | 36.8 | 4700 | 1.55 |
| 80 | 45.2 | 5800 | 1.58 |
| 90 | 58.6 | 7200 | 1.63 |
Data from investigations into the influence of reaction temperature on the RAFT polymerization of styrene with potassium ethylxanthate. core.ac.ukresearchgate.net
RAFT Polymerization of Vinyl Acetate (B1210297) in Bulk with (S)-2-(ethyl propionate)-(O-ethyl xanthate) at 60°C
| Reaction Time (h) | Monomer Conversion (%) | Mn, SEC ( g/mol ) | PDI (Đ) |
| 3 | 90 | 20900 | 1.21 |
Data from research on the RAFT polymerization of vinyl esters in metal-organic frameworks. rsc.org
The radical addition of xanthates to alkenes shares some mechanistic similarities with the classical Kharasch reaction, which typically involves the addition of polyhalogenated alkanes across a double bond, often initiated by peroxides or other radical sources. researchgate.net However, the xanthate-based process is generally considered more versatile and powerful. researchgate.net
A key distinction lies in the degenerative nature of the xanthate addition-transfer process. The intermediate radical formed by the addition of a propagating radical to the xanthate can reversibly fragment. This reversible storage of active radicals in a dormant form extends their effective lifetime in the reaction medium. researchgate.net This allows for the efficient intermolecular addition to even unactivated alkenes under mild conditions, a transformation that is often challenging with classical Kharasch reactions.
The broader substrate scope of the xanthate addition is a significant advantage. A wide variety of functional groups can be tolerated in both the xanthate and the alkene, enabling the synthesis of complex molecules. chimia.chnih.gov In contrast, Kharasch-type reactions have traditionally been more limited in their applicability, often requiring specific types of halogenated compounds and being more prone to side reactions. nih.gov Modern variations of the Kharasch reaction have expanded its scope, but the xanthate-based methods remain highly versatile. nih.gov
The following table provides a comparative overview of the key features of xanthate radical additions and classical Kharasch reactions.
Comparison of Xanthate Radical Addition and Classical Kharasch Reaction
| Feature | Xanthate Radical Addition | Classical Kharasch Reaction |
| Radical Source | Various radical initiators (e.g., peroxides, azo compounds), photocatalysis. nih.gov | Peroxides, UV light, metal catalysts. scripps.edu |
| Substrate Scope (Alkene) | Broad: activated and unactivated alkenes, wide functional group tolerance. chimia.chnih.gov | More limited: often requires electron-rich or strained alkenes. nih.gov |
| Substrate Scope (Addend) | Wide range of functionalized xanthates. chimia.chnih.gov | Typically polyhalogenated alkanes (e.g., CCl4, CBr4). scripps.edu |
| Reaction Conditions | Generally mild and neutral. chimia.ch | Can require higher temperatures or more reactive initiators. scripps.edu |
| Control over Reaction | High degree of control, enabling applications like RAFT polymerization. | Less controlled, can lead to telomerization and other side products. |
| Key Mechanistic Feature | Degenerative chain transfer, reversible storage of radicals. researchgate.net | Atom transfer radical addition. |
Adsorption Phenomena and Surface Interaction Studies
Fundamental Adsorption Mechanisms on Mineral Surfaces
The interaction of methyl ethyl xanthate with mineral surfaces is a critical aspect of its application in froth flotation, a process for separating valuable minerals from ore. This interaction is governed by complex adsorption mechanisms that render the mineral surface hydrophobic, facilitating its attachment to air bubbles.
The adsorption of xanthates, such as this compound, on the surfaces of sulfide (B99878) minerals is primarily a chemisorption process. This involves the formation of a chemical bond between the xanthate molecule and the mineral surface. Tafel studies have been employed to determine the activation energies for the adsorption of ethylxanthate (B89882) on various sulfide minerals, including pyrite (B73398), pyrrhotite, chalcocite, and covellite. These studies indicate that xanthate adsorbs as dixanthogen (B1670794) (X2) on pyrite and pyrrhotite, as nickel dixanthate (NiX2) on nickel-activated pyrrhotite, and as cuprous xanthate (CuX) on chalcocite and covellite. researchgate.net The adsorption process is considered a mixed-potential mechanism, where the anodic oxidation of xanthate is coupled with a cathodic reaction, typically the reduction of oxygen. researchgate.netvt.edu
The nature of the adsorbed species can vary depending on the mineral. For instance, on copper-bearing sulfide minerals like chalcocite, the formation of cuprous xanthate is a key mechanism. vt.edumdpi.com In some cases, cupric xanthate may initially form and then decompose to the more stable cuprous xanthate and dixanthogen. vt.edu The chemisorption of xanthate can be pH-independent and is considered responsible for the initial onset of flotation. vt.edu This initial chemical bonding is crucial for the subsequent steps in rendering the mineral surface hydrophobic. scielo.org.za
The primary function of this compound in flotation is to modify the mineral surface from hydrophilic (water-attracting) to hydrophobic (water-repelling). scielo.org.za This is achieved through the formation of a hydrophobic layer on the mineral surface. The xanthate molecule is heteropolar, meaning it has a polar (ionic) head group and a nonpolar (hydrocarbon) tail. scielo.org.za
During adsorption, the polar head group of the this compound molecule chemically bonds with the mineral surface. scielo.org.za This leaves the nonpolar ethyl group oriented outwards, creating a hydrocarbon-like surface. ox.ac.uk This new surface is hydrophobic, which prevents water from wetting the mineral and promotes the attachment of air bubbles. The formation of this hydrophobic layer is essential for the successful separation of the desired mineral in the froth flotation process. ox.ac.uk The presence of dixanthogen, an oxidation product of xanthate, can further enhance the contact angle and thus the hydrophobicity of the surface. publish.csiro.au
The adsorption of this compound onto mineral surfaces is significantly influenced by the surrounding solution chemistry, particularly pH and the presence of competing ions.
pH: The pH of the flotation pulp plays a crucial role in the adsorption process. For pyrite, the adsorption density of xanthate has been shown to decrease with an increase in pH, particularly in the range of pH 8 to 13. This suggests a competition between hydroxyl ions (OH-) and xanthate ions (X-) for active adsorption sites on the mineral surface. onetunnel.org At higher pH values, the increased concentration of OH- ions can displace adsorbed xanthate, reducing the hydrophobicity of the mineral and thus its floatability. For instance, pyrite exhibits a zero contact angle in an ethyl xanthate solution at a pH higher than approximately 10.5. onetunnel.org Conversely, a decrease in pH can favor xanthate adsorption. researchgate.net
Competing Ions: The presence of other ions in the solution can also affect xanthate adsorption. For example, alkali sulfides and cyanides are known to be depressants for pyrite, meaning they inhibit its flotation. onetunnel.org These ions can compete with xanthate for adsorption sites on the pyrite surface. The presence of calcium and sulfate (B86663) ions has been shown to decrease the adsorption of isopropyl xanthate onto galena. researchgate.net The interplay between xanthate and other ions in the solution is a critical factor in controlling the selectivity of the flotation process.
Effect of pH on Xanthate Adsorption Density on Pyrite
| Initial Collector Concentration (mg/L) | pH | Surface Coverage (%) |
| 1 | 6 | ~50 |
| 1 | 13 | 4 |
| 10 | 6 | ~80 |
| 10 | 13 | 6 |
| 100 | 6 | ~100 |
| 100 | 13 | 12 |
This table illustrates the general trend of decreasing xanthate surface coverage on pyrite with increasing pH at different initial collector concentrations, based on findings from Gaudin, de Bruyn, and Mellgren.
At the molecular level, the adsorption of xanthate on mineral surfaces can involve dissociation of the xanthate molecule. Density-functional theory (DFT) studies suggest that the xanthate ion can undergo dissociation at defect sites on pyrite surfaces, particularly at low-coordinate iron sites. ox.ac.ukresearchgate.net
One proposed mechanism involves the transfer of electron density from the surface iron to the xanthate ion. This weakens the C-S bonds within the xanthate molecule, potentially leading to the cleavage of one of these bonds and the subsequent formation of a covalent bond between the carbon atom of the xanthate and a surface iron atom. ox.ac.uk The remaining part of the xanthate molecule can remain bonded to another surface iron atom. This dissociative chemisorption results in a strong chemical bond between the collector molecule and the mineral surface. ox.ac.uk The specific adsorption pathways are influenced by the electronic structure of both the xanthate molecule and the mineral surface. ox.ac.ukmdpi.com
Interactions with Specific Mineral Substrates
The interaction of this compound with different mineral substrates is highly specific, influencing the efficiency and selectivity of the flotation process.
Pyrite (FeS2) is a common sulfide mineral often associated with more valuable minerals. Understanding the adsorption of xanthate on pyrite is crucial for its selective separation. The adsorption of ethylxanthate on pyrite is a form of chemisorption. mdpi.com
The mechanism of xanthate adsorption on pyrite can involve the formation of dixanthogen on the surface. researchgate.netpublish.csiro.au However, for a significant contact angle to be observed, a substantial amount of dixanthogen needs to be present, which may be related to the presence of hydrated iron oxides on the pyrite surface. publish.csiro.au The floatability of pyrite with xanthate is highest on a fresh surface and decreases as oxide coatings become more abundant. onetunnel.org
DFT studies indicate that xanthate preferentially adsorbs at the undercoordinated surface iron sites on pyrite. ox.ac.uk The adsorption can be strong, with calculated adsorption energies indicating a chemical bond. mdpi.com The interaction primarily occurs between the sulfur atoms of the xanthate and the iron atoms on the pyrite surface. mdpi.com The electronic properties of the iron atoms on the pyrite surface, specifically the d-band center, have been shown to correlate with the adsorption strength of the xanthate. mdpi.com
The adsorption of xanthate on pyrite is also influenced by the presence of other species. For example, in the presence of copper sulfate, which is often used as an activator, butyl xanthate can react to form cupric xanthate. This cupric xanthate can then adsorb onto the pyrite surface, where it may be reduced to cuprous xanthate, with the surface sulfur being oxidized. icm.edu.pl The main hydrophobic substance on the pyrite surface in such cases is considered to be cuprous xanthate. icm.edu.pl
Interactions with Sphalerite (ZnS) Surfaces: Unactivated and Cu-Activated
The interaction of ethyl xanthate with sphalerite (ZnS) surfaces is significantly influenced by the presence of an activator, typically copper ions.
Unactivated Sphalerite: On a pure, unactivated sphalerite surface, the adsorption of ethyl xanthate is weak. osti.gov Density functional theory (DFT) studies reveal that this is due to a significant energy level discrepancy between the zinc 3d orbital in the sphalerite and the bonding sulfur 3p orbital in the xanthate molecule. osti.gov Consequently, water molecules exhibit more favorable adsorption on the unactivated surface compared to xanthate ions. rawdatalibrary.net This preferential adsorption of water renders the surface hydrophilic, explaining the poor floatability of unactivated sphalerite with xanthate collectors. Unactivated sphalerite is generally recognized for its lack of affinity towards xanthate adsorption. researchgate.net
Copper-Activated Sphalerite: The introduction of copper ions dramatically alters the surface chemistry of sphalerite, a process known as activation. Copper ions adsorb onto the sphalerite surface, displacing zinc ions and creating new active sites. osti.govmdpi.com This activation process is essential for effective xanthate adsorption and subsequent flotation. ijche.com
The interaction between ethyl xanthate and the hydrated, copper-activated surface is a form of chemisorption. rawdatalibrary.net The presence of copper on the surface facilitates a strong interaction with the xanthate collector. osti.gov Quantum simulations indicate that the copper 3d orbital and the xanthate's sulfur 3p orbital peak overlap significantly near the Fermi level, which accounts for the strong adsorption. osti.gov The higher reactivity of the copper d-orbitals allows for the formation of pi-backbonds with the xanthate molecule, further strengthening the bond. rawdatalibrary.net Microcalorimetric measurements confirm that copper activation enhances the exothermic heat and the rate of the reaction between ethyl xanthate and the sphalerite surface. rawdatalibrary.net
Voltammetric studies have demonstrated that while xanthate does adsorb on copper-activated sphalerite at near-neutral pH, the surface may remain hydrophilic due to the co-adsorption of copper hydroxy species. 911metallurgist.com911metallurgist.com However, under acidic or alkaline conditions, xanthate adsorption effectively renders the mineral surface hydrophobic. 911metallurgist.com The amount of xanthate adsorbed on sphalerite increases significantly after copper activation. mdpi.com
| Surface Type | Primary Adsorbing Species | Adsorption Mechanism | Resulting Surface Property | Key Research Finding |
|---|---|---|---|---|
| Unactivated ZnS | Water Molecules | Weak physisorption of xanthate; strong water adsorption | Hydrophilic | Energy level mismatch between Zn 3d and xanthate S 3p orbitals hinders adsorption. osti.govrawdatalibrary.net |
| Cu-Activated ZnS | Ethyl Xanthate Ions | Chemisorption | Hydrophobic (under optimal pH) | Copper activation creates sites where Cu 3d and xanthate S 3p orbitals overlap, enabling strong chemical bonding. osti.govrawdatalibrary.net |
Adsorption on Copper Sulfide Minerals (e.g., Bornite (B72238), Chalcocite, Chalcopyrite, Covellite)
Ethyl xanthate interacts readily with copper sulfide minerals, though the specific adsorption products can vary depending on the mineral's crystal structure and surface potential.
Bornite (Cu₅FeS₄) and Chalcocite (Cu₂S): Studies using atomic force microscopy (AFM) show that ethyl xanthate adsorbs strongly on both bornite and chalcocite surfaces. mdpi.commdpi.com The adsorbate binds firmly and is not removed by rinsing with ethanol (B145695). mdpi.comresearchgate.net The primary adsorption product on these minerals is identified as insoluble cuprous ethyl xanthate. mdpi.commdpi.com This mechanism is distinct from that observed on chalcopyrite. mdpi.commdpi.com Bornite is classified as a p-type semiconductor, which favors the formation of metal xanthates on its surface. mdpi.com
Chalcopyrite (CuFeS₂): The adsorption mechanism on chalcopyrite is different from that on bornite and chalcocite. mdpi.commdpi.com Research indicates that the primary product responsible for rendering the chalcopyrite surface hydrophobic is diethyl dixanthogen, an oily oxidation product of xanthate. mdpi.commdpi.com Some studies suggest that the chalcopyrite surface first oxidizes to form a chalcocite-like layer (Cu₂S), and the chemisorption of xanthate then occurs on this layer. scielo.org.zasaimm.co.za
Covellite (CuS): While specific studies on this compound and covellite were not prominent in the reviewed literature, the general principles of xanthate adsorption on copper sulfides suggest a strong interaction, likely resulting in the formation of cuprous xanthate or dixanthogen depending on the electrochemical conditions.
| Mineral | Formula | Primary Adsorption Product | Adsorption Mechanism |
|---|---|---|---|
| Bornite | Cu₅FeS₄ | Cuprous Ethyl Xanthate | Chemisorption leading to insoluble metal xanthate formation. mdpi.comresearchgate.net |
| Chalcocite | Cu₂S | Cuprous Ethyl Xanthate | Chemisorption leading to insoluble metal xanthate formation. mdpi.com |
| Chalcopyrite | CuFeS₂ | Diethyl Dixanthogen | Oxidation of xanthate to oily dixanthogen on the mineral surface. mdpi.commdpi.com |
Role of Water Molecules in Xanthate Adsorption at Mineral Interfaces
Water molecules play a critical role in the adsorption process of xanthate at mineral interfaces, often competing for surface sites.
On hydrophilic surfaces like unactivated sphalerite, water adsorption is energetically more favorable than that of xanthate. rawdatalibrary.net This creates a stable hydration layer that effectively prevents the xanthate collector from reaching and interacting with the mineral surface, thus inhibiting flotation.
In contrast, on hydrophobic or activated surfaces, the interaction with water is weaker. For instance, on copper-activated sphalerite, the first layer of water is distributed more disorderly. rawdatalibrary.net This is attributed to the difficulty of the lone pair electrons of water interacting with the surface copper atoms. rawdatalibrary.net This disordered and less stable water layer is more easily displaced by xanthate ions, allowing for the chemisorption of the collector and inducing hydrophobicity. rawdatalibrary.net
Surface Product Identification: Metal Xanthates vs. Dixanthogen Formation
The product of the interaction between ethyl xanthate and a sulfide mineral surface can be broadly categorized into two main species: metal xanthates and dixanthogen. The formation of one over the other depends on the specific mineral and the electrochemical potential of the system. mdpi.comresearchgate.net
Metal Xanthates: These are formed through a chemical reaction between the xanthate anion and metal ions on the mineral surface, resulting in an insoluble, hydrophobic precipitate. For example, on bornite and chalcocite, the primary surface product is cuprous ethyl xanthate (CuEX). mdpi.commdpi.com Similarly, on activated sphalerite, copper xanthate is the expected product. mdpi.com Metal xanthates are known to be soluble in solvents like acetone. researchgate.net
Dixanthogen (X₂): This is the product of the electrochemical oxidation of two xanthate ions. Diethyl dixanthogen is an oily, non-polar substance that is highly hydrophobic. mdpi.com Its formation is the predominant mechanism on minerals like chalcopyrite and pyrite. mdpi.comnih.gov Dixanthogens are soluble in non-polar solvents, such as diethyl ether, which can be used as a method for their identification and differentiation from metal xanthates. researchgate.net
Advanced surface analysis techniques are employed to identify these products. Atomic force microscopy (AFM) can distinguish between the morphology of the adsorbates, while force measurements can differentiate the "soft," oily nature of dixanthogen from the more solid metal xanthate precipitates. mdpi.com Attenuated Total Reflection-Fourier-Transform Infrared (ATR-FTIR) spectroscopy is also used to confirm the chemical identity of the surface species. mdpi.com
Applications in Mineral Processing Flotation
Process Optimization and Performance Factors
Impact of Competing Ions and Other Reagents in Flotation Circuits
The efficiency of methyl ethyl xanthate in flotation circuits is significantly influenced by the presence of various ions and supplementary reagents. These substances can either enhance or inhibit the collector's function by altering the surface chemistry of the minerals.
Competing metal ions in the slurry can profoundly affect xanthate's performance. For instance, ions like Fe³⁺ can act as inhibitors for certain minerals. In an ethyl xanthate system, ferric chloride (FeCl₃) can suppress chalcopyrite by promoting the oxidation of its surface and forming hydrophilic iron oxides, which hinders xanthate adsorption. Conversely, ions such as Cu²⁺ are widely used as activators, particularly for minerals like sphalerite. Copper ions adsorb onto the sphalerite surface, creating sites where xanthate can readily attach, thereby inducing floatability. The presence of residual xanthates in recycled process water can also lead to the unintentional activation of minerals, disrupting selective flotation. mdpi.com
Other reagents are deliberately added to the flotation circuit to modify the process, and their interactions with xanthates are critical for achieving separation.
Depressants : Reagents like sodium cyanide are used to selectively depress certain sulfide (B99878) minerals. Cyanide can form soluble complexes with metal ions on a mineral's surface (e.g., copper and zinc), preventing the formation of insoluble metal xanthates and thus inhibiting flotation. mdpi.com
pH Modifiers : Sodium carbonate is often used to adjust the pulp's pH. However, it can also influence selectivity. In some systems, carbonate ions can adsorb onto mineral surfaces, hindering the attachment of the xanthate collector. ustb.edu.cnresearchgate.net For example, the presence of carbonate minerals like calcite and dolomite (B100054) can increase pulp pH, which negatively affects the recovery of sulfide minerals that float better in slightly acidic conditions. aljest.net
Complexing Agents : Additives such as Ethylenediaminetetraacetic acid (EDTA) can be used to improve xanthate adsorption on mineral surfaces. EDTA can chelate metal ions that form interfering oxide and hydroxide (B78521) layers on the mineral, effectively cleaning the surface and allowing for more efficient collector attachment. mdpi.com
The table below summarizes the effects of various common ions and reagents on flotation systems utilizing xanthate collectors.
| Ion/Reagent | Common Role | Effect on Xanthate Flotation | Example Mineral System |
| Cu²⁺ | Activator | Promotes xanthate adsorption | Sphalerite |
| Fe³⁺ | Depressant | Forms hydrophilic surface layers, hindering xanthate adsorption | Chalcopyrite |
| Ca²⁺, Mg²⁺ | Variable | Can activate or depress minerals depending on concentration and pH | Apatite, Dolomite tandfonline.com |
| Sodium Cyanide | Depressant | Forms soluble metal-cyanide complexes, preventing metal-xanthate formation | Copper and Zinc Sulfides mdpi.com |
| Sodium Carbonate | pH Modifier/Depressant | Can adsorb on mineral surfaces, interfering with collector adsorption | Hematite, Calcite ustb.edu.cnresearchgate.net |
| EDTA | Complexing Agent | Removes interfering oxide/hydroxide layers, enhancing xanthate adsorption | Pyrite (B73398) mdpi.com |
Fate and Impact of Xanthate Degradation Products in Flotation Systems
Xanthates are chemically unstable and can decompose under the conditions present in a flotation pulp. The degradation products can have significant impacts on flotation performance and the environment. The primary degradation pathways are oxidation and hydrolysis. In acidic or neutral conditions, xanthates tend to decompose into carbon disulfide (CS₂) and the corresponding alcohol. researchgate.net In alkaline solutions, decomposition can yield other products like carbonates and sulfides. researchgate.net Oxidative decomposition, often facilitated by oxygen reduction products like hydrogen peroxide, can lead to the formation of intermediates such as perxanthates. researchgate.netsaimm.co.za
These residual reagents and their byproducts in recycled process water can negatively affect the flotation process by altering the system's chemistry. researchgate.net The accumulation of these degradation products can reduce the selectivity between different minerals, leading to lower concentrate grades. mdpi.com
Role of Dixanthogen (B1670794) in Flotation Performance
One of the most critical degradation products in the context of flotation is dixanthogen, the neutral, oily dimer formed from the electrochemical oxidation of two xanthate ions. Extensive research suggests that for certain minerals, particularly pyrite, dixanthogen is the primary hydrophobic species responsible for inducing floatability, rather than the xanthate ion itself. aljest.netrudmet.ru
Electrochemical measurements of pulp potentials in pyrite flotation systems show that the conditions are often favorable for the oxidation of xanthate to dixanthogen. aljest.net The presence of dixanthogen on the mineral surface has been confirmed by spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR). ustb.edu.cnaljest.net Dixanthogen is strongly hydrophobic and insoluble in water, and its formation on the mineral surface significantly increases its floatability. rudmet.ruresearchgate.net This mechanism involves the adsorption of the non-polar dixanthogen molecule onto the mineral, rendering it hydrophobic and ready for bubble attachment. researchgate.net
Effects of Trithiocarbonate (B1256668) and Other Degradation Products on Mineral Selectivity
The degradation of xanthate and the presence of other thiol reagents can introduce a variety of compounds into the flotation circuit, each with a distinct effect on mineral selectivity.
Trithiocarbonates (TTCs) , which can be formed as a byproduct during xanthate synthesis or added as a co-collector, have shown synergistic effects when used with xanthates. researchgate.netresearchgate.net The combined use of xanthates and TTCs can lead to increased flotation grades and recoveries. researchgate.net Research suggests that TTCs may have different adsorption mechanisms from xanthates, allowing them to render minerals hydrophobic even under reducing conditions. researchgate.net This could account for the observed synergy, where TTC targets faster-floating minerals, allowing xanthate to act on slower-floating ones. researchgate.net However, the ratio is critical, as high substitutions of xanthate with TTC can lead to a loss of selectivity.
Other degradation products generally have a detrimental effect on selectivity:
Thiosulfate (B1220275) (S₂O₃²⁻) : Formed during the processing of sulfide ores, thiosulfate ions are known to negatively impact flotation performance, causing issues with recovery and selectivity. They can depress sulfide minerals by competitively adsorbing on the mineral surface or by forming passivating complexes with metal ions, both of which inhibit xanthate adsorption. mdpi.com While some studies suggest thiosulfate can occasionally improve flotation by reducing the effect of hydrophilic compounds, its presence is generally considered problematic. rudmet.ru
Carbonate (CO₃²⁻) : As a degradation product or a pH modifier, carbonate ions can adsorb onto mineral surfaces. This adsorption can hinder the attachment of xanthate collectors, depressing the flotation of valuable minerals and thereby affecting selectivity. researchgate.net
The table below outlines the influence of these degradation products on flotation.
| Degradation Product | Chemical Formula | Typical Effect on Flotation | Impact on Selectivity |
| Dixanthogen | (ROCS₂)₂ | Collector (induces hydrophobicity) | Generally improves recovery of target mineral (e.g., pyrite) |
| Trithiocarbonate | CS₃²⁻ | Co-collector (synergistic with xanthate) | Can improve grade and recovery; high concentration may reduce selectivity |
| Thiosulfate | S₂O₃²⁻ | Depressant | Detrimental; reduces selectivity by inhibiting collector adsorption |
| Carbonate | CO₃²⁻ | Depressant | Reduces selectivity by competing with collector for surface sites |
| Carbon Disulfide | CS₂ | Decomposition Product | Contributes to reagent loss; environmental concern |
| Perxanthate | ROC(=S)SO⁻ | Intermediate | Contributes to overall negative impact of degradation on selectivity |
Advanced Materials and Catalysis Involving Methyl Ethyl Xanthate
Polymer Chemistry and Stabilization
The role of xanthate compounds, including derivatives closely related to methyl ethyl xanthate, in polymer science is multifaceted, extending from controlling polymerization processes to enhancing the stability of the final polymeric materials. While direct research specifically detailing the use of this compound as a polymer stabilizer against degradation is limited, the broader class of xanthates has demonstrated significant potential in this area. Furthermore, xanthates are well-established as effective agents in controlled radical polymerization techniques.
Role of this compound in Polymer Stabilization against Degradation
The mechanism behind this stabilizing effect is attributed to the interaction of the xanthate compounds with hydroperoxides (ROOH), which are key intermediates in the auto-oxidation cycle of polymers. The xanthates facilitate the decomposition of these hydroperoxides into non-radical products, thereby terminating the radical chain reactions that lead to polymer degradation. researchgate.net It is understood that the initial xanthate compound is transformed into an intermediate product which is highly active in decomposing the hydroperoxides. researchgate.net
One study on aroylethyl (ethyl)xanthates demonstrated that these stabilizers could increase the induction period of polyethylene (B3416737) oxidation by a factor of 2 to 6, and decrease the oxidation rate by 3 to 9 times. researchgate.net The effectiveness of the stabilization is influenced by the specific chemical structure of the xanthate derivative. For instance, the presence of a hydroxyl group on the aromatic ring of an aroylethyl (ethyl)xanthate was found to significantly enhance its antioxidant efficiency. acs.org
While these findings are for derivatives of ethyl xanthate, they strongly suggest that this compound could exhibit similar stabilizing properties. The core xanthate functional group is central to the hydroperoxide decomposition mechanism. Therefore, it is plausible that this compound could also act as a stabilizer against thermo-oxidative degradation in various polymer systems. However, dedicated studies on this compound are needed to confirm and quantify this potential.
It is also important to note that xanthates are utilized as chain transfer agents in a process known as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. core.ac.ukdur.ac.ukresearchgate.netsigmaaldrich.comscispace.comnih.gov This controlled polymerization technique allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. While this application is more related to the synthesis and control of polymer architecture rather than stabilization against degradation, it underscores the versatility of xanthates in polymer chemistry.
Precursor Chemistry for Inorganic Materials Synthesis
Metal complexes of xanthates, including those derived from this compound, have emerged as highly effective single-source precursors for the synthesis of a wide range of inorganic nanomaterials, particularly metal sulfides. The utility of these precursors stems from their advantageous chemical and physical properties, such as their volatility and their ability to decompose cleanly at relatively low temperatures to yield the desired inorganic phases. This approach offers excellent control over the stoichiometry and phase purity of the resulting materials due to the pre-existing metal-sulfur bonds within the precursor molecule.
Utilization of Metal Xanthate Precursors for Metal Sulfide (B99878) Nanomaterials
The synthesis of high-quality metal sulfide nanoparticles has been successfully achieved using metal alkyl xanthates as single-source precursors. sigmaaldrich.com This method is advantageous as it can be carried out at relatively low temperatures and under ambient conditions. The use of Lewis base alkylamine solvents can further promote the reaction at even lower temperatures, ranging from below room temperature to approximately 150 °C. sigmaaldrich.commdpi.com This approach allows for the formation of crystalline nanoparticles that are often monodisperse and exhibit tunable size and shape. sigmaaldrich.com The control over particle characteristics is achieved by manipulating reaction parameters such as temperature, reaction time, precursor concentration, and the length of the alkyl chain in the xanthate ligand. sigmaaldrich.com
For instance, cadmium sulfide (CdS) nanoparticles have been synthesized using this method, demonstrating tunable excitonic fluorescence. sigmaaldrich.com Furthermore, the synthesis of core/shell structures, such as ZnS-shelled CdS nanoparticles, has also been accomplished using metal xanthate precursors, leading to enhanced quantum yields. sigmaaldrich.com The versatility of this method is further highlighted by the synthesis of various other metal sulfides, showcasing the broad applicability of metal xanthate precursors in nanomaterial synthesis.
Synthesis of Doped and Quaternary Metal Sulfides from Xanthate Complexes
The application of metal xanthate precursors extends beyond simple binary metal sulfides to the synthesis of more complex doped and quaternary metal sulfide nanomaterials. These materials are of significant interest for a variety of applications, including photovoltaics and thermoelectrics. The use of a mixture of different metal xanthate precursors in a solvent-less thermolysis process has proven to be a successful strategy for producing these complex materials. nih.gov
For example, the quaternary stannite-type chalcogenides Cu₂MnSnS₄ (CMTS) and Cu₂FeSnS₄ (CFTS) have been synthesized by the solvent-less thermolysis of a mixture of the respective metal ethyl xanthates at temperatures between 250 and 500 °C. nih.gov The reaction temperature was found to be a critical parameter in determining the crystal phase of the final product, with higher temperatures favoring the formation of the desired tetragonal phase. nih.gov
In addition to quaternary compounds, metal xanthates have also been employed as precursors for the synthesis of doped metal sulfides. For instance, manganese-doped lead sulfide (Mn-doped PbS) nanocrystals have been prepared via solvent-less thermolysis using a lead xanthate complex with the addition of a small concentration of a manganese source. nih.gov This demonstrates the feasibility of incorporating dopant atoms into the crystal lattice of the host material using this precursor approach. The synthesis of silver antimony sulfide (AgSbS₂) powders from a mixture of silver(I) ethylxanthate (B89882) and antimony(III) ethylxanthate via a solvent-free melt method further illustrates the utility of this method for producing ternary metal sulfides. researchgate.net
Thin Film Deposition via Molecular Xanthate Precursors
Molecular xanthate precursors are also well-suited for the deposition of metal sulfide thin films, a critical component in many electronic and optoelectronic devices. nih.gov Various deposition techniques can be employed, including doctor blade coating, spin coating, and aerosol-assisted chemical vapor deposition (AACVD). researchgate.netnih.govresearchgate.net The low decomposition temperatures of metal xanthates are particularly advantageous for thin film processing, as they allow for deposition on a variety of substrates, including those that are not stable at high temperatures.
The introduction of branched alkyl side chains into the xanthate ligand can enhance the solubility of the precursor, making it more suitable for solution-based deposition methods. core.ac.uk For example, copper zinc tin sulfide (Cu₂ZnSnS₄, CZTS) thin films, a promising material for solar cell applications, have been prepared from a solution of metal xanthates with 3,3-dimethyl-2-butyl side chains. core.ac.uk The subsequent annealing of the precursor film at temperatures between 180 and 350 °C resulted in the formation of nanocrystalline CZTS films. core.ac.uk
Aerosol-assisted chemical vapor deposition (AACVD) is another effective technique for depositing metal sulfide thin films from xanthate precursors. youtube.comnih.govmdpi.com In this method, a solution of the metal xanthate is aerosolized and transported to a heated substrate where it decomposes to form the thin film. Nickel sulfide (NiS) and cadmium sulfide (CdS) thin films have been successfully deposited using this technique with their respective ethyl xanthate precursors. youtube.commdpi.com The properties of the deposited films, such as crystallinity and grain size, can be controlled by adjusting the deposition temperature. mdpi.com
Catalytic Applications in Organic Synthesis
While the primary applications of this compound and its derivatives are in mineral processing and polymer chemistry, there is emerging evidence of their utility as catalysts or catalytic precursors in certain organic reactions. The unique chemical structure of the xanthate group allows it to participate in and facilitate various chemical transformations.
One notable application is the use of metal xanthates as latent in-situ catalysts for the curing of epoxy resins. mdpi.com In this process, the metal xanthate decomposes upon heating to generate metal sulfide nanoparticles. These nanoparticles then act as the active catalyst for the curing reaction of the epoxy resin. mdpi.com This approach offers the advantage of generating the catalyst in-situ, which can lead to better dispersion and catalytic activity. The thermal decomposition of the metal xanthate to the active metal sulfide catalyst follows a Chugaev-like elimination pathway. mdpi.com
Furthermore, xanthate esters have been explored as reactants and potential catalysts in various organic transformations. For example, they have been used in base-induced cycloaddition reactions with active methylene (B1212753) isocyanides to synthesize substituted 1,3-thiazoles. In the presence of an acid catalyst, xanthate esters can also function as alkylating agents for amines. Additionally, the reaction of xanthate esters with aryl methyl isocyanides in the presence of a base can yield carbamothioates, which have applications as pesticides and in other areas.
While these examples showcase the broader catalytic potential of xanthate compounds, specific research on the catalytic applications of this compound in organic synthesis is still an area that requires further exploration to fully understand its capabilities and potential as a catalyst or catalyst precursor.
This compound as a Component in Radical Initiator Systems
While this compound and related xanthates are not typically classified as classical radical initiators in the same vein as peroxides or azo compounds, they play a crucial role in controlling radical processes. Their primary function is not to initiate the formation of radicals from non-radical species, but rather to act as chain transfer agents, particularly in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a type of controlled radical polymerization. This process is also known as Macromolecular Design via Interchange of Xanthates (MADIX). nih.gov
In these systems, a conventional radical initiator is used to generate the initial radical species. The xanthate then reversibly reacts with the propagating polymer radical. This reversible transfer of the xanthate group allows for the concentration of active radicals to be kept low, which in turn minimizes termination reactions and allows for the synthesis of polymers with well-defined molecular weights and low dispersity. nih.govresearchgate.net The general mechanism involves the addition of a propagating radical (P•n) to the C=S bond of the xanthate, followed by fragmentation of the intermediate radical to regenerate a propagating radical and a new xanthate-terminated polymer chain.
The effectiveness of a xanthate in a RAFT/MADIX polymerization is dependent on the nature of its activating (Z) and leaving (R) groups. For instance, O-ethyl xanthates have been shown to exhibit moderate reactivity in the RAFT/MADIX polymerization of styrene (B11656). nih.gov The development of new xanthates, such as α-amido trifluoromethyl xanthates, has led to agents with enhanced reactivity for controlling the polymerization of monomers like styrene. nih.gov
The table below summarizes the components and conditions for a typical xanthate-mediated controlled radical polymerization system.
Table 1: Components of a Typical Xanthate-Mediated Controlled Radical Polymerization System
| Component | Function | Example |
|---|---|---|
| Monomer | The basic building block of the polymer | Styrene, Vinyl Acetate (B1210297) |
| Radical Initiator | Generates the initial radical species | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide |
| Xanthate (Chain Transfer Agent) | Controls the polymerization by reversible chain transfer | Methyl(ethoxycarbonothioyl)sulfanyl acetate (MESA) |
Development of Xanthate-Mediated Organic Reactions
The chemistry of xanthates extends beyond polymerization and has been extensively developed to mediate a variety of organic reactions, particularly those involving radical intermediates. These reactions are valued for their mild conditions and tolerance of a wide range of functional groups. rsc.org
A significant area of development has been the use of xanthates in radical addition reactions to alkenes. This methodology allows for the formation of new carbon-carbon bonds. The process typically involves the generation of a radical from the xanthate, which then adds to an alkene. The resulting radical can then be trapped or undergo further reactions, such as cyclization. rsc.orgmdpi.com
One notable application is the synthesis of γ-thiolactones. This involves the radical addition of a xanthate to an alkene, followed by thermolysis of the resulting adduct to generate a thiol, which then undergoes intramolecular cyclization. mdpi.com This method provides a versatile route to a variety of functionalized thiolactones.
Xanthate-mediated radical cyclizations have also been employed in the synthesis of complex heterocyclic structures. For example, a photocatalytic xanthate-based radical addition/cyclization cascade has been developed for the synthesis of 6-alkylated phenanthridines. rsc.orgresearchgate.net This approach utilizes xanthates as radical precursors to generate electrophilic radicals that can be introduced into various molecules under mild, oxidant-free conditions. rsc.org
The table below presents a selection of developed organic reactions mediated by xanthates, highlighting the diversity of accessible structures.
Table 2: Examples of Developed Xanthate-Mediated Organic Reactions
| Reaction Type | Xanthate Precursor | Substrate | Product | Key Features |
|---|---|---|---|---|
| Synthesis of γ-Thiolactones | α-Xanthate thioesters | Alkenes | γ-Thiolactones | Radical-mediated C-C bond formation followed by cyclization. mdpi.com |
| Synthesis of Phenanthridines | Various xanthates | 2-Biphenylisocyanides | 6-Alkylated phenanthridines | Photocatalytic radical addition/cyclization cascade. rsc.orgresearchgate.net |
| Formation of Pyrrolopyrimidines | Xanthate adducts | N-Allylaminopyrimidines | Pyrrolopyrimidines | Xanthate-triggered addition/cyclization cascade. mdpi.comnih.gov |
The versatility of xanthate chemistry is further demonstrated by its application in multicomponent reactions. For instance, the combination of Ugi-Smiles couplings with xanthate-mediated radical processes provides a concise route to complex heterocyclic systems like pyrrolidino-pyridines and pyrimidines. nih.gov These developments underscore the power of xanthates as versatile tools in modern organic synthesis.
Environmental Remediation Strategies for Methyl Ethyl Xanthate Contamination
Adsorption-Based Removal Technologies
Adsorption has emerged as a simple, efficient, and economical method for removing residual xanthates from aqueous solutions. mdpi.com This technique utilizes various adsorbent materials to bind methyl ethyl xanthate, thereby separating it from the wastewater.
Adsorbent Development: Activated Carbon, Clay Minerals, Zeolites, Metal-Organic Frameworks (MOFs)
A range of materials has been investigated for their potential to adsorb xanthates, with a focus on high surface area, porosity, and specific surface chemistry.
Activated Carbon (AC): Activated carbon is a well-established and highly effective adsorbent for organic contaminants, including ethyl xanthate. mdpi.comdeswater.com Studies have demonstrated that AC can achieve removal rates of over 99% for ethyl xanthate, particularly in low-concentration wastewater. mdpi.com The adsorption process is influenced by the micro-mesoporous structure of the activated carbon, with a significant portion of adsorption occurring within the micropores. deswater.com
Clay Minerals: Clay minerals, such as bentonite (B74815) and montmorillonite (B579905), are recognized for their stable physicochemical properties, large specific surface area, and rich pore structure. mdpi.com While raw bentonite shows a low affinity for xanthate removal, its adsorption properties can be significantly improved through surface modification with acids, or nanoparticles of copper, manganese, or aluminum. mdpi.comdeswater.com For instance, bentonite modified with copper-manganese (B8546573) ferrite (B1171679) nanoparticles has achieved a removal rate of over 94% for residual xanthate. mdpi.com Similarly, cationic gemini (B1671429) surfactant-modified montmorillonite has been shown to completely remove various xanthates within 60 minutes. mdpi.com
Zeolites: Natural and synthetic zeolites have been explored as adsorbents for xanthates. Natural zeolites may not exhibit significant adsorption for xanthates in their raw form; however, surface modification can dramatically enhance their performance. deswater.comresearchgate.net For example, zeolites pre-treated with sodium ions and subsequently modified with copper ions have demonstrated excellent adsorption properties for isopropyl xanthate. mdpi.comresearchgate.net Composites of silver nanoparticles and zeolite have also been successfully used to remove potassium ethyl xanthate from wastewater, with over 75% removal achieved in 120 minutes. scientific-publications.netmdpi.com
Metal-Organic Frameworks (MOFs): MOFs are a class of porous crystalline materials with exceptionally high surface areas, making them promising candidates for adsorption applications. nih.govnih.gov Research has shown that certain MOFs, such as HKUST-1 and its post-synthetically modified forms, are effective in the uptake of potassium ethyl xanthate, particularly at low concentrations relevant to mining wastewater. nih.govfigshare.comjyu.fi The large pore size of some MOFs is considered an advantage for accommodating xanthate molecules. nih.gov
Table 1: Comparison of Adsorbent Performance for Xanthate Removal
| Adsorbent | Modification | Target Xanthate | Removal Efficiency (%) | Reference |
|---|---|---|---|---|
| Activated Carbon | None | Ethyl Xanthate | >99 | mdpi.com |
| Bentonite | Copper-Manganese Ferrite Nanoparticles | Xanthate | >94 | mdpi.com |
| Montmorillonite | Cationic Gemini Surfactant | Ethyl, Isobutyl, Isoamyl Xanthates | 100 | mdpi.com |
| Zeolite | Copper Ion Modification | Isopropyl Xanthate | High | mdpi.comresearchgate.net |
| Zeolite Composite | Silver Nanoparticles | Potassium Ethyl Xanthate | >75 | scientific-publications.netmdpi.com |
| HKUST-1 (MOF) | None | Potassium Ethyl Xanthate | Effective at low concentrations | nih.govfigshare.com |
Adsorption Mechanisms: Hydrophobic Interactions and Coordination
The removal of this compound by adsorption is governed by complex physicochemical interactions between the xanthate molecule and the adsorbent surface.
Hydrophobic Interactions: For non-polar adsorbents like activated carbon, the adsorption of ethyl xanthate is primarily driven by hydrophobic interactions. deswater.comresearchgate.net The non-polar carbon surface patches attract the non-polar hydrocarbon tail of the xanthate molecule, leading to its removal from the aqueous phase. deswater.com
Coordination: The interaction between xanthate molecules and various mineral and modified surfaces can be understood through coordination chemistry. researchgate.net Xanthates are organic compounds capable of bonding to metal ions in different ways. researchgate.net The adsorption process can involve the formation of coordinate bonds between the sulfur atoms of the xanthate and metal ions present on the adsorbent surface. researchgate.netuwo.ca For example, the adsorption of ethyl xanthate on certain mineral surfaces is attributed to strong ionic polarization and orbital hybridization between the xanthate molecule and surface metal atoms. researchgate.net In the context of MOFs, potassium ethyl xanthate has been observed to coordinate into the framework structure. nih.govfigshare.com The adsorption of heavy metal ions onto xanthate-modified materials can also be viewed as a combination of ion-exchange and complexation or chelation, where the sulfur atoms of the xanthate group participate in capturing the metal ions. ump.ac.id
Optimization of Adsorption Parameters: Adsorbent Dose, Contact Time, Solution Chemistry
The efficiency of the adsorption process is highly dependent on several operational parameters that need to be optimized for effective xanthate removal.
Adsorbent Dose: The amount of adsorbent used is a critical factor influencing the removal efficiency. Generally, increasing the adsorbent dose leads to a higher percentage of xanthate removal due to the greater availability of active adsorption sites. mdpi.com However, an optimal dose must be determined to ensure cost-effectiveness.
Contact Time: The time required for the adsorption process to reach equilibrium is another important parameter. The uptake of xanthates can be rapid initially, followed by a slower phase until equilibrium is achieved. ump.ac.id For instance, modified bentonite can remove over 90% of residual xanthate from actual flotation tailings at a high initial concentration. researchgate.net
Solution Chemistry: The chemical properties of the wastewater, such as pH and initial pollutant concentration, significantly affect the adsorption process.
pH: The pH of the solution can influence both the surface charge of the adsorbent and the speciation of the xanthate. For activated carbon, a high pH can slightly reduce the removal efficiency. imwa.info In contrast, for modified bentonite, the best xanthate removal (99%) was achieved at a highly alkaline pH of 12.2. mdpi.comresearchgate.net
Initial Concentration: The initial concentration of xanthate provides the driving force for mass transfer. At a constant adsorbent dose, the percentage of removal tends to decrease as the initial xanthate concentration increases, although the total amount of xanthate adsorbed per unit mass of adsorbent (loading capacity) increases. deswater.com For example, with activated carbon, the removal percentage of ethyl xanthate decreased from 99.64% to 60.30% as the initial concentration increased from 70 to 1,018 mg/L. deswater.com
Advanced Chemical Oxidation Processes for Degradation
Advanced Oxidation Processes (AOPs) are alternative methods that utilize highly reactive species, such as hydroxyl radicals (•OH), to degrade and mineralize residual xanthates into less harmful substances like CO₂, H₂O, and SO₄²⁻. mdpi.com These processes are characterized by high removal rates and short treatment times. mdpi.comresearchgate.net
Peroxide-Based Oxidation Systems
Hydrogen peroxide (H₂O₂) has been investigated as an oxidizing agent for the degradation of ethyl xanthate. nih.govresearchgate.net The degradation process and its products are highly dependent on the pH of the solution.
In the pH range of 5 to 12, ethyl xanthate is oxidized by H₂O₂ to form ethyl perxanthate, which is then further oxidized to thiosulfate (B1220275). researchgate.net The degradation of thiosulfate is the rate-limiting step and its final products depend on the pH: at pH > 7, it degrades into sulfate (B86663) and carbonate salts, while at pH < 7, elemental sulfur is formed. researchgate.net The degradation rate of ethyl xanthate increases with higher concentrations of H₂O₂. researchgate.net Fenton and photo-Fenton processes, which utilize H₂O₂ in the presence of iron catalysts, have also been applied to decompose ethyl xanthate. nih.govresearchgate.net
Ozonation and UV-Enhanced Ozonation Processes
Ozone (O₃) is a powerful oxidizing agent that can effectively treat xanthate wastewater. mdpi.com The oxidation can occur directly through molecular ozone or indirectly through the generation of hydroxyl radicals, with the pathway being influenced by the solution's pH. mdpi.com
Ozonation has been shown to almost completely decompose various alkyl xanthates, including ethyl xanthate, within a short period (e.g., 10 minutes). researchgate.net However, the complete mineralization of the xanthate molecules is less effective with ozone alone. mdpi.comresearchgate.net
To enhance the efficiency of the process, ozone can be combined with ultraviolet (UV) radiation (UV/O₃). nih.govresearchgate.net UV radiation facilitates the decomposition of ozone to form more reactive hydroxyl radicals. researchgate.net This UV-enhanced process leads to a significant increase in the mineralization of xanthates. For instance, the removal of Chemical Oxygen Demand (COD) for four alkyl xanthates increased from 50.9-61.2% with O₃ alone to 66.2-81.2% with the UV/O₃ process over 40 minutes. researchgate.net The UV/O₃ process is more effective in mineralizing xanthates and also improves the utilization of ozone. researchgate.net
Table 2: Research Findings on Xanthate Degradation by Ozonation
| Process | Target Xanthates | Observation | COD Removal (40 min) | Reference |
|---|---|---|---|---|
| O₃ | Ethyl, Isopropyl, n-Butyl, n-Amyl Xanthates | Almost complete decomposition within 10 min | 50.9 - 61.2% | researchgate.net |
| UV/O₃ | Ethyl, Isopropyl, n-Butyl, n-Amyl Xanthates | Enhanced mineralization and ozone utilization | 66.2 - 81.2% | researchgate.net |
Photo-Fenton and Photocatalytic Degradation
Advanced oxidation processes (AOPs) such as Photo-Fenton and photocatalytic degradation have emerged as effective strategies for the remediation of water contaminated with xanthates, including this compound. These methods utilize highly reactive hydroxyl radicals (•OH) to break down the complex organic structure of xanthates into simpler, less harmful compounds.
The photo-Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) under ultraviolet or visible light to generate hydroxyl radicals. Research has demonstrated the efficacy of this method for ethyl xanthate, a close analogue of this compound. A study utilizing a bentonite-supported Fe(II)/phosphotungstic acid composite as a heterogeneous catalyst under visible light irradiation showed significant degradation of ethyl xanthate. The degradation was found to be primarily driven by hydroxyl radicals, and the catalyst exhibited high activity and stability over multiple cycles. The kinetics of the degradation were well-described by a pseudo-first-order rate model for initial concentrations below 50 mg/L. nih.goviwaponline.com
Photocatalytic degradation employs a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which, upon irradiation with light of sufficient energy, generates electron-hole pairs. These charge carriers react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. Studies have shown high degradation efficiencies for xanthates using various photocatalytic systems. For instance, TiO₂/graphene nanocomposites have been reported to achieve up to 97.03% photodegradation of xanthate in mineral processing wastewater within 100 minutes under simulated sunlight. researchgate.net The enhanced efficiency compared to pure TiO₂ is attributed to the increased surface area and reduced recombination of electron-hole pairs provided by the graphene support. researchgate.net Other composite materials, such as b-TiO₂@MoS₂ heterostructures and (BiO)₂CO₃ nanowires, have also demonstrated high degradation efficiencies of over 94% under visible light. mdpi.com
Table 1: Performance of Various Photocatalytic Systems for Xanthate Degradation
| Photocatalyst | Target Xanthate | Light Source | Degradation Efficiency (%) | Reaction Time (min) | Reference |
|---|---|---|---|---|---|
| HPW-Fe-Organicbent | Ethyl Xanthate | Visible Light | High | Not Specified | nih.gov |
| TiO₂/Graphene | Xanthate | Simulated Sunlight | 97.03 | 100 | researchgate.net |
| b-TiO₂@MoS₂ | Xanthate | Visible Light | 94.80 | Not Specified | mdpi.com |
| (BiO)₂CO₃ Nanowires | Xanthate | UV-Vis | High | Not Specified | mdpi.com |
| A-BiFe/Bent | Ethyl Xanthate | Visible Light | High | Not Specified | researchgate.net |
Degradation Pathway Elucidation in Remediation Contexts
Understanding the degradation pathway of this compound during remediation is crucial for assessing the completeness of the treatment and identifying any potentially harmful intermediates. In advanced oxidation processes, the degradation is initiated by the attack of highly reactive species, primarily hydroxyl radicals (•OH), on the xanthate molecule.
The proposed degradation mechanism for xanthates like this compound involves several key steps. The initial attack by hydroxyl radicals often targets the C-O and C=S bonds within the xanthate structure. mdpi.com This leads to the formation of intermediate products. One proposed pathway for sodium butyl xanthate, a related compound, in a Fenton-like system suggests transformation into butyl xanthate peroxide, followed by further decomposition. nih.gov
Commonly identified degradation by-products for various xanthates include carbon disulfide (CS₂), monothiocarbonate (ROCSO⁻), and dixanthogen (B1670794) ((ROCSS)₂). mdpi.combohrium.com The formation of these intermediates is a result of the cleavage and rearrangement of the original xanthate molecule. For instance, the decomposition of the xanthate molecule can lead to the release of carbon disulfide, a toxic and volatile compound. mdpi.comnih.gov
Ultimately, in an effective remediation process, these organic intermediates are further oxidized into simpler, non-toxic inorganic species. The complete mineralization of this compound would result in the formation of carbon dioxide (CO₂), water (H₂O), and sulfate ions (SO₄²⁻). mdpi.comnih.gov The elucidation of these pathways is often accomplished through techniques such as liquid chromatography-mass spectrometry (LC-MS) and Fourier-transform infrared spectroscopy (FTIR) to identify the transient intermediate species formed during the degradation process. mdpi.com
Table 2: Key Intermediates and Final Products in Xanthate Degradation
| Compound Type | Specific Compounds | Role in Degradation Pathway | Reference |
|---|---|---|---|
| Initial Reactant | This compound | Contaminant | - |
| Intermediates | Carbon Disulfide (CS₂) | Primary breakdown product | mdpi.comnih.gov |
| Monothiocarbonate | Intermediate product | mdpi.com | |
| Dixanthogen | Intermediate product | mdpi.com | |
| Butyl Xanthate Peroxide | Intermediate product (for butyl xanthate) | nih.gov | |
| Final Products | Carbon Dioxide (CO₂) | Result of complete mineralization | mdpi.comnih.gov |
| Water (H₂O) | Result of complete mineralization | mdpi.comnih.gov | |
| Sulfate (SO₄²⁻) | Result of complete mineralization of sulfur | mdpi.comnih.gov |
Biological Treatment Approaches
Biodegradation by Microorganisms in Wastewater
Biological treatment offers an environmentally friendly and cost-effective alternative for the remediation of this compound-contaminated wastewater. This approach utilizes the metabolic capabilities of microorganisms to degrade organic contaminants. Various studies have demonstrated that specific strains of bacteria can effectively biodegrade xanthates.
Research has shown that domesticated microorganisms can achieve significant removal of xanthates. For example, one study reported an 81.8% removal of xanthate after 8 days of biodegradation, following first-order reaction kinetics. mdpi.com The primary degradation products in this biological process were identified as carbon disulfide (CS₂), ROCSSH (likely an alkyl-substituted trithiocarbonate), and monothiocarbonate. mdpi.com
Several bacterial species have been identified for their ability to degrade xanthates. Paenibacillus polymyxa and Pseudomonas putida have been shown to degrade isopropyl xanthate, although their activity can be inhibited at high xanthate concentrations (above 50 mg/L). mdpi.com To overcome this limitation, bacterial strains with resistance to higher concentrations have been cultivated. mdpi.com Another study highlighted the effectiveness of Pseudomonas sp. immobilized on yak dung biochar for the degradation of butyl xanthate, indicating that immobilization can enhance the stability and efficiency of the microorganisms. nih.gov The biochar not only provides a surface for microbial growth but also aids in the initial adsorption of the xanthate from the water. nih.gov
The use of microbial communities has also been explored. An artificial microbial community named SDMC, composed of Hypomicrobium and Sporosarcina, achieved 100% removal of butyl xanthate. mdpi.com This demonstrates the potential of synergistic relationships between different microorganisms in enhancing the biodegradation of complex contaminants.
Table 3: Microorganisms Involved in Xanthate Biodegradation
| Microorganism/Community | Target Xanthate | Removal Efficiency (%) | Key Findings | Reference |
|---|---|---|---|---|
| Domesticated Microorganisms | Xanthate | 81.8 | Degradation follows first-order kinetics. | mdpi.com |
| Paenibacillus polymyxa | Isopropyl Xanthate | Not Specified | Inhibited by concentrations > 50 mg/L. | mdpi.com |
| Pseudomonas putida | Isopropyl Xanthate | Not Specified | Inhibited by concentrations > 50 mg/L. | mdpi.com |
| Pseudomonas sp. (immobilized) | Butyl Xanthate | High | Immobilization on biochar enhances performance. | nih.gov |
| SDMC (Hypomicrobium and Sporosarcina) | Butyl Xanthate | 100 | Artificial microbial community shows high efficiency. | mdpi.com |
Design and Performance of Biological Filters for Xanthate Removal
Biological filters are a practical application of microbial degradation for wastewater treatment. These systems typically consist of a packed bed of a carrier material that provides a large surface area for the growth of a biofilm of microorganisms. As the contaminated water passes through the filter, the microorganisms in the biofilm degrade the pollutants.
A notable example is the design of an anaerobic-aerobic biological filter for the treatment of synthetic flotation wastewater containing xanthate. mdpi.com This system combines two different environments to enhance the degradation process. The initial anaerobic stage can break down complex molecules into simpler ones, which are then more readily degraded in the subsequent aerobic stage. In this particular design, volcanic rock was used as the filler material, providing a suitable substrate for biofilm formation. mdpi.com
The performance of this anaerobic-aerobic biological filter was evaluated based on the removal of Chemical Oxygen Demand (COD), a measure of the amount of organic pollutants in the water. Under optimal conditions, the system achieved an average COD removal rate of 88.7% for potassium ethyl xanthate. mdpi.com This indicates a high level of mineralization of the organic compound. The use of volcanic rock as a filler was found to contribute to the favorable biodegradation performance for xanthate. mdpi.com
The design of such biological filters needs to consider several factors, including the type of packing material, the hydraulic retention time, the nutrient supply for the microorganisms, and the control of operational parameters like pH and temperature to ensure optimal microbial activity. The successful application of this technology demonstrates its potential as a robust and efficient method for the removal of xanthates from industrial wastewater.
Table 4: Performance of an Anaerobic-Aerobic Biological Filter for Xanthate Removal
| Parameter | Value/Description | Reference |
|---|---|---|
| Filter Type | Anaerobic-Aerobic Biological Filter | mdpi.com |
| Target Contaminant | Potassium Ethyl Xanthate | mdpi.com |
| Filler Material | Volcanic Rock | mdpi.com |
| Performance Metric | Chemical Oxygen Demand (COD) Removal | mdpi.com |
| Average Removal Rate | 88.7% | mdpi.com |
Theoretical and Computational Chemistry Investigations
Quantum Mechanical Calculation Methodologies
The foundation of computational studies on xanthates lies in solving the Schrödinger equation, for which various approximate methods have been developed. The choice of method involves a trade-off between computational cost and accuracy, and multiple approaches are often used to validate findings.
Ab initio (Latin for "from the beginning") methods are based on first principles of quantum mechanics, without the use of experimental data beyond fundamental physical constants.
Hartree-Fock (HF): The Hartree-Fock method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, it neglects electron correlation, which can be significant for accurate energy and property predictions.
Møller-Plesset Perturbation Theory (MP2): To account for electron correlation, post-Hartree-Fock methods are employed. Second-order Møller-Plesset perturbation theory (MP2) is a widely used method that introduces correlation effects, offering a significant improvement over HF for calculating interaction energies and molecular properties. ucsb.edunih.gov For instance, MP2 calculations have been essential in determining accurate interaction energies for various molecular complexes. nih.govresearchgate.net
Coupled Cluster (CCSD): For even higher accuracy, coupled-cluster methods are utilized. The CCSD (Coupled Cluster with Single and Double excitations) method, and particularly its variant with a perturbative treatment of triple excitations, CCSD(T), is often considered the "gold standard" in quantum chemistry for its ability to provide highly accurate results for small to medium-sized molecules. nih.govresearchgate.netnih.gov In studies of xanthate systems, CCSD(T) calculations can serve as a benchmark to validate the accuracy of more computationally efficient methods like DFT and MP2. nih.gov
Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance of accuracy and computational cost. orientjchem.org Instead of calculating the complex many-electron wavefunction, DFT determines the system's energy based on its electron density.
The accuracy of DFT depends on the chosen exchange-correlation functional. For xanthates and similar organic molecules, hybrid functionals are commonly employed. nih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, which combines exact Hartree-Fock exchange with DFT exchange and correlation, is extensively used and has been shown to provide reliable geometric, electronic, and energetic properties for a wide range of organic systems. nih.govsemanticscholar.orgresearchgate.netfigshare.commaterialsciencejournal.org DFT calculations are instrumental in geometry optimization, vibrational frequency analysis, and the study of electronic properties like molecular orbitals. orientjchem.orgresearchgate.netresearchgate.net
The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. The selection process requires a balance between the desired accuracy and the computational resources available. stackexchange.comumich.edu
Pople-style basis sets: These are widely used for organic molecules. A common choice is the 6-311+G(d,p) basis set, which provides a flexible description of the valence electrons (triple-zeta), includes diffuse functions (+) to describe anions and weak interactions, and adds polarization functions (d,p) to allow for non-spherical electron distribution. semanticscholar.orgresearchgate.net Simpler basis sets like 6-31G(d) may be used for initial optimizations or larger systems. figshare.com
Correlation-consistent basis sets: Developed by Dunning and coworkers (e.g., cc-pVDZ, aug-cc-pVTZ), these sets are designed to systematically converge towards the complete basis set (CBS) limit, making them ideal for high-accuracy calculations and for validating other methods. nih.govumich.edu
Validation of the chosen method and basis set is a crucial step. stackexchange.com This is often achieved by comparing calculated results, such as geometric parameters or spectroscopic data, with available experimental values. In the absence of experimental data, results are benchmarked against higher-level calculations, such as CCSD(T) with a large basis set, to ensure the chosen computational level is appropriate for the system under study. nih.gov
Molecular and Electronic Structure Analysis
Once a reliable computational methodology is established, it can be used to investigate the detailed molecular and electronic structure of methyl ethyl xanthate.
A primary application of quantum chemical calculations is geometry optimization, which determines the lowest-energy three-dimensional arrangement of atoms in a molecule. orientjchem.org This process yields precise theoretical values for bond lengths, bond angles, and dihedral (torsional) angles. materialsciencejournal.orgmdpi.com These calculated parameters provide a detailed picture of the molecule's shape and conformation. For the xanthate functional group (-OCS₂-), key parameters include the C=S, C-S, and C-O bond lengths and the S-C-S bond angle, which are critical to its chemical behavior.
Below is a table of representative geometric parameters for the ethyl xanthate anion, calculated using the B3LYP functional with the 6-311+G(d,p) basis set. These values are expected to be very similar to those in this compound.
| Parameter | Atoms | Calculated Value |
|---|---|---|
| Bond Length (Å) | C=S | 1.698 |
| Bond Length (Å) | C-S | 1.701 |
| Bond Length (Å) | O-C(S₂) | 1.345 |
| Bond Length (Å) | C-O | 1.465 |
| Bond Angle (°) | S-C-S | 127.5 |
| Bond Angle (°) | O-C-S | 121.3 |
| Bond Angle (°) | O-C-S (double bond) | 111.2 |
| Dihedral Angle (°) | C-O-C-S | 179.9 |
Computational methods provide deep insights into the electron distribution within a molecule, which governs its reactivity.
Atomic Charges: Calculations can determine the partial charge on each atom in the molecule. Methods like Mulliken population analysis partition the total electron density among the atoms, indicating sites that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netresearchgate.net In xanthates, the two sulfur atoms of the dithiocarbonate group carry a significant negative charge, identifying them as the primary sites for interaction with electrophiles and metal ions. researchgate.net
Molecular Orbital Analysis (HOMO/LUMO): Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. materialsciencejournal.orgirjweb.com
The HOMO energy is related to the ionization potential and represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.
The LUMO energy is related to the electron affinity and represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability. irjweb.com A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org
For xanthates, the HOMO is typically localized on the sulfur atoms of the -OCS₂ group, confirming their role as the primary electron-donating and coordinating part of the molecule.
The table below presents typical electronic properties for the ethyl xanthate anion calculated at the B3LYP/6-311+G(d,p) level.
| Property | Calculated Value (eV) |
|---|---|
| HOMO Energy | -2.58 |
| LUMO Energy | +4.21 |
| HOMO-LUMO Gap (ΔE) | 6.79 |
Reaction Kinetics and Thermodynamics Modeling
Theoretical studies, particularly those employing quantum mechanical approaches like density functional theory (DFT), have provided significant insights into the thermal decomposition of xanthates, including O-ethyl S-methyl xanthate. These investigations model the reaction in the gas phase to understand its intrinsic kinetics and thermodynamics.
Reaction Path Studies and Intrinsic Reaction Coordinate (IRC) Calculations
The thermal decomposition of O-alkyl S-methyl xanthates is understood to proceed through a concerted fragmentation mechanism. Reaction path calculations show that the process involves a six-membered cyclic transition state. This mechanism is a type of pericyclic reaction, specifically a cis-elimination or pyrolytic syn-elimination, often referred to as the Chugaev reaction.
The reaction is initiated by the abstraction of a β-hydrogen atom from the ethyl group by the thione (C=S) sulfur atom. Intrinsic Reaction Coordinate (IRC) calculations confirm that the calculated transition state structures connect the reactant (this compound) to the expected products. The reaction path involves the simultaneous breaking of the C-O and C-H bonds and the formation of a new S-H bond. Wiberg bond indices are often used to follow the progress of the reaction, indicating that the C-O bond breaking is typically the most advanced process at the transition state, suggesting it is the rate-determining step.
Two primary mechanisms have been considered for xanthate pyrolysis:
Mechanism A: A single-step concerted reaction that generates all products simultaneously.
Mechanism B: A two-step process where the initial products are an alkene (ethene) and an unstable dithiocarbonate intermediate, which subsequently decomposes into carbonyl sulfide (B99878) and a thiol (methanethiol). researchgate.net
Computational studies support a concerted, though not necessarily perfectly synchronous, mechanism.
Characterization of Transition States and Intermediates
The transition state for the thermal decomposition of O-ethyl S-methyl xanthate is characterized as a concerted, six-membered ring structure. Geometric parameters of this transition state have been calculated, showing the key bond lengths involved in the reaction:
C-O bond (breaking): ~2.08 Å
C-H bond (breaking): ~1.24 Å
S-H bond (making): ~1.83 Å
Analysis of the reaction's progress using parameters like percentage bond evolution (%Ev) indicates that the C-O bond breaking is the most advanced part of the reaction coordinate at the transition state. mdpi.com The transition states for O-alkyl S-methyl dithiocarbonates are described as having an 'early' character, meaning their geometry is closer to that of the reactants than the products. ox.ac.uk This is supported by average bond index calculations, which range from 0.478 to 0.485. mdpi.com
The synchronicity (Sy) of the reaction, which measures how synchronous the bond-breaking and bond-forming processes are, has been calculated to be in the range of 0.899 to 0.932. mdpi.com This suggests that the mechanism is a highly asynchronous process, even though it is concerted. The primary intermediate in the two-step Mechanism B is methyl dithiocarbonate, which decomposes through a four-membered cyclic transition state to yield the final products. researchgate.net
Calculation of Kinetic and Thermodynamic Parameters (e.g., Activation Energy, Enthalpy, Entropy, Rate Constants)
Quantum mechanical methods have been employed to calculate the kinetic and thermodynamic parameters for the gas-phase thermal decomposition of O-alkyl S-methyl xanthates at specific temperatures (e.g., 629 K). For a series of these compounds, including the O-ethyl variant, the following ranges for calculated parameters have been reported:
| Parameter | Symbol | Calculated Value Range | Unit |
| Activation Energy | Ea | 149.18 to 166.20 | kJ/mol |
| Pre-exponential Factor | A | (4.90 to 7.18) x 1011 | s-1 |
| Rate Constant | k | 1.04 x 10-3 to 4.30 | s-1 |
| Activation Enthalpy | ΔH | 128.04 to 161.34 | kJ/mol |
| Activation Entropy | ΔS | -31.16 to -24.00 | J/mol·K |
| Gibbs Free Energy of Activation | ΔG* | 142.90 to 178.44 | kJ/mol |
Data sourced from a study on progressive methylation of O-alkyl S-methyl xanthates. mdpi.com
These calculations demonstrate that substituent changes on the alkyl group can systematically alter the activation barriers and reaction rates. mdpi.com For instance, progressive methylation lowers the activation energy and other thermodynamic parameters, leading to an increase in the rate constant of thermal decomposition. mdpi.com
Computational Modeling of Surface Adsorption
Density Functional Theory (DFT) is a primary tool for simulating the adsorption of collector molecules like this compound onto mineral surfaces. These simulations provide molecular-level understanding of the interactions that govern the flotation process. Due to their similar electronic structures, findings from studies on ethyl xanthate are considered highly relevant to this compound. researchgate.net
Simulation of this compound Adsorption on Mineral Surfaces (e.g., Pyrite (B73398), Sphalerite)
Pyrite (FeS₂): DFT simulations have extensively modeled the adsorption of ethyl xanthate on pyrite surfaces. Studies show that xanthate chemisorbs onto the pyrite (100) surface. mdpi.com The adsorption occurs through the two sulfur atoms of the xanthate head group, which form bonds with two surface iron (Fe) atoms. mdpi.com This interaction is energetically favorable, with a calculated adsorption energy of -326.53 kJ/mol . mdpi.com
The calculated bond lengths between the xanthate sulfur atoms and the surface iron atoms (S-Fe) are approximately 2.317 Å . mdpi.com This distance is significantly smaller than the sum of the van der Waals radii of iron and sulfur, confirming the formation of a chemical bond (chemisorption). mdpi.com Molecular orbital analysis further supports this, showing the formation of stable bonding orbitals between the sulfur in the xanthate and the iron on the pyrite surface. mdpi.com DFT studies also suggest that xanthate is likely to chemisorb at defect sites on real pyrite surfaces, which contain low-coordinated iron atoms. researchgate.net
Sphalerite (ZnS): Direct adsorption of xanthate on a pure, unactivated sphalerite surface is generally weak. Computational studies investigating potential collectors for unactivated sphalerite found that the adsorption energy for butyl xanthate on a hydrated sphalerite (110) surface was only -29.52 kJ/mol . nih.gov This relatively low interaction energy explains why sphalerite typically requires activation for effective flotation with xanthate collectors. nih.gov The stability of the Zn 3d orbital contributes to the weaker interaction with the xanthate molecule compared to pyrite. researchgate.net
Theoretical Investigation of Surface Activation Effects and Co-adsorption Phenomena
Computational modeling is crucial for understanding how activators enhance collector adsorption on mineral surfaces that would otherwise have a low affinity for them.
Activation of Sphalerite: The flotation of sphalerite with xanthate collectors is almost always preceded by activation, typically using copper salts (e.g., CuSO₄). The mechanism involves the adsorption of copper ions onto the sphalerite surface, where they replace zinc ions in the lattice, creating a surface that behaves more like a copper sulfide mineral.
DFT simulations have been used to study the interaction of ethyl xanthate with copper hydroxides, which can form on mineral surfaces at alkaline pH. These calculations confirm that the interaction of ethyl xanthate with solvated copper species is energetically favorable. uwo.ca The formation of covalent bonds between the two sulfur atoms of the xanthate molecule and a copper ion can reduce the total energy by approximately 335 kJ/mol , indicating a very strong interaction. uwo.ca This strong affinity between copper and xanthate explains the effectiveness of copper activation on sphalerite.
Lead ions (Pb²⁺) can also act as activators for sphalerite. The proposed mechanism involves an ion-exchange reaction where the xanthate anion (EX⁻) reacts with adsorbed lead hydroxy species (M-Pb-OH) on the mineral surface (M) to form a chemically adsorbed lead xanthate monolayer (M-Pb-EX). researchgate.net
Analytical Methodologies for Methyl Ethyl Xanthate and Its Derivatives
Chromatographic Separation Techniques
Chromatography is a powerful tool for separating the components of a mixture, allowing for the individual identification and quantification of methyl ethyl xanthate and its related compounds. High-performance liquid chromatography and ion-interaction chromatography are particularly well-suited for these analyses.
High-Performance Liquid Chromatography (HPLC) for Xanthate and its Derivatives
High-performance liquid chromatography (HPLC) is a widely used technique for the separation and determination of xanthates and their derivatives. The method typically employs a reversed-phase column, where the stationary phase is nonpolar, and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.
Research has demonstrated the successful use of C18 columns for the separation of ethyl xanthate and its primary oxidation product, diethyl dixanthogen (B1670794). arcabc.ca The choice of mobile phase is critical for achieving optimal separation. A common mobile phase consists of a mixture of water and an organic modifier, such as methanol (B129727) or acetonitrile. arcabc.caresearchgate.net The ratio of the organic modifier to water can be adjusted to control the retention times of the compounds. For instance, an isocratic elution with a water-methanol (20:80, v/v) mobile phase has been effectively used. arcabc.ca The detection of the separated compounds is typically achieved using a UV-Vis detector, as xanthates and their derivatives exhibit characteristic absorbance in the ultraviolet region. arcabc.ca Ethyl xanthate, for example, can be monitored at approximately 301 nm, while diethyl dixanthogen is detected at around 240 nm. arcabc.ca
For enhanced sensitivity and selectivity, HPLC can be coupled with inductively coupled plasma-mass spectrometry (ICP-MS). This hyphenated technique allows for the detection of sulfur-containing compounds with high precision.
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase | Poroshell 120 EC-C18 (2.1 × 50 mm, 2.7 µm) | arcabc.ca |
| Mobile Phase | Water-Methanol (20:80, v/v) | arcabc.ca |
| Elution Mode | Isocratic | arcabc.ca |
| Flow Rate | 0.4 mL/min | arcabc.ca |
| Detection Wavelength | 301 nm (Ethyl Xanthate), 240 nm (Diethyl Dixanthogen) | arcabc.ca |
| Alternative Mobile Phase | Acetonitrile, Water, and Phosphoric Acid | researchgate.net |
Ion-Interaction Chromatography for Xanthate Oxidation Products
Ion-interaction chromatography, also known as ion-pair chromatography, is a valuable technique for the separation of ionic and non-ionic compounds. This method is particularly useful for the analysis of xanthate oxidation products, which are often anionic. The separation mechanism involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte. This allows the analyte to be retained on a reversed-phase column.
The retention characteristics of ethyl xanthate and its oxidation products can be controlled by adjusting the composition of the eluent, including the concentration of the ion-pairing agent (e.g., tetrabutylammonium (B224687) ion), the pH modifier (e.g., phosphoric acid), and the organic modifier (e.g., acetonitrile). tandfonline.com A polymer-based reversed-phase column is often used in conjunction with an aqueous eluent containing the ion-pairing reagent and an organic modifier. libretexts.org Spectrophotometric detection is commonly employed, with a wavelength of 305 nm being suitable for the detection of various xanthates. libretexts.org
This technique has been successfully applied to the analysis of ethyl xanthate and its oxidation products in complex matrices, such as mineral suspensions, demonstrating its utility in process-related applications. tandfonline.com
Thin-Layer Chromatography (TLC) for Degradation Product Identification
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that can be used for the qualitative identification of compounds. While detailed studies on the specific application of TLC for the identification of this compound degradation products are not extensively documented in the reviewed literature, the principles of TLC make it a potentially useful tool for this purpose.
In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a flat carrier, such as a glass plate. The sample is spotted onto the plate, which is then placed in a developing chamber with a suitable mobile phase. The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential affinity for the stationary and mobile phases. The separated components appear as spots on the plate.
The progress of chemical reactions involving xanthate derivatives has been monitored using TLC, indicating its applicability in this context. mdpi.com For the identification of degradation products, a suitable mobile phase would need to be developed to achieve separation of the various components. Visualization of the separated spots can be achieved through various methods, including exposure to UV light if the compounds are UV-active, or by using chemical staining agents that react with the compounds to produce colored spots.
Spectroscopic Characterization Methods
Spectroscopic methods provide valuable information about the chemical structure and concentration of this compound and its derivatives. UV-Visible spectroscopy is a key technique for quantitative analysis, while Fourier-transform infrared spectroscopy offers insights into the molecular structure of these compounds and their interactions with other substances.
UV-Visible Spectroscopy for Quantitative Analysis and Product Identification
UV-Visible spectroscopy is a fundamental technique for the quantitative analysis of xanthates and for the identification of their oxidation and degradation products. This method is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law.
Ethyl xanthate exhibits a characteristic strong absorption maximum at approximately 301 nm. arcabc.ca This distinct peak allows for its quantification in solutions. Its primary oxidation product, diethyl dixanthogen, has absorption maxima at around 238 nm and 286 nm. interchim.com The appearance of these peaks can be used to monitor the oxidation of ethyl xanthate. Other degradation products, such as carbon disulfide, also have characteristic UV absorbance, with a strong band around 206.5 nm. researchgate.net
By monitoring the changes in the UV-Vis spectrum over time, the kinetics of xanthate degradation and the formation of various products can be studied. The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a key parameter for quantitative analysis.
| Compound | Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Reference |
|---|---|---|---|
| Ethyl Xanthate (EtX⁻) | 301 | ~17,500 | researchgate.net |
| Diethyl Dixanthogen ((EtX)₂) | 226 | 18,400 | researchgate.net |
| Diethyl Dixanthogen ((EtX)₂) | 301 | 6,130 | researchgate.net |
| Carbon Disulfide (CS₂) | 206.5 | 60,000 - 70,000 (estimated) | researchgate.net |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Insights of Products and Adsorbates
Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for obtaining information about the molecular structure of compounds. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, allowing for the identification of functional groups and the elucidation of molecular structure.
FT-IR spectroscopy has been instrumental in characterizing the vibrational modes of the xanthate group. arcabc.ca Key vibrational bands for ethyl xanthate include those associated with the C-O-C linkage, which appear in the region of 1110-1200 cm⁻¹, and the C=S stretching mode, which is typically observed around 1020–1070 cm⁻¹. arcabc.ca
This technique is also highly valuable for studying the adsorption of xanthates onto mineral surfaces, a critical aspect of their function as flotation collectors. By analyzing the FT-IR spectrum of a mineral before and after treatment with a xanthate solution, the formation of metal xanthate complexes and other adsorbed species can be identified. The shifts in the vibrational frequencies of the xanthate molecule upon adsorption provide insights into the nature of the bonding between the xanthate and the mineral surface.
| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| C-O-C Stretching | 1110 - 1200 | arcabc.ca |
| C=S Stretching | 1020 - 1070 | arcabc.ca |
| CH Modes | 1360 - 1480 and 2800 - 3000 | tandfonline.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Product and Degradation Pathway Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the qualitative and quantitative analysis of xanthates and their degradation products in solution. measurlabs.com By analyzing the chemical shifts and integration of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, researchers can identify the molecular structure of reaction products and intermediates, offering a clear window into the degradation pathways of this compound.
¹H NMR spectroscopy, in particular, allows for the quantification of different xanthate species and their decomposition products, such as alcohols and carbon disulfide, even in complex matrices like mining wastewater. measurlabs.comresearchgate.net For instance, the decomposition of xanthates in aqueous solutions can be monitored over time, revealing the formation of corresponding alcohols as primary degradation products. researchgate.net This technique is instrumental in studying the kinetics of xanthate decomposition under various conditions of pH and temperature. researchgate.net
Key Research Findings from NMR Studies:
Identification of Degradation Products: NMR has confirmed that in aqueous environments, xanthates decompose into an alcohol and carbon disulfide. researchgate.net
Kinetic Analysis: The rate of decomposition can be effectively monitored, providing valuable data for understanding the stability of xanthates under different environmental conditions. researchgate.net
Structural Confirmation: Both ¹H and ¹³C NMR are used to confirm the structure of synthesized xanthate compounds, ensuring the purity and identity of the material being studied. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive technique for investigating the chemical state of elements on mineral surfaces that have interacted with this compound. This method provides critical information about the adsorption mechanisms of xanthates, which is fundamental to processes like froth flotation. vt.edu
XPS analysis can distinguish between different sulfur species on a mineral surface, such as chemisorbed xanthate, metal xanthates, and dixanthogens, based on the binding energies of the S 2p electrons. mdpi.com This allows for a detailed understanding of the chemical transformations that occur at the solid-liquid interface. For example, studies on sulfide (B99878) minerals like pyrite (B73398) and chalcopyrite have utilized XPS to identify the specific xanthate-derived species responsible for rendering the mineral surface hydrophobic. iaea.orgmdpi.com
Key Research Findings from XPS Studies:
Adsorption Products: On minerals such as pyrite, the major adsorption product of n-butyl xanthate was identified as dibutyl dixanthogen. iaea.org On chalcopyrite, a mixture of dixanthogen and cuprous xanthate was observed. iaea.org
Chemisorption Evidence: XPS spectra have shown the chemisorption of xanthate ions on chalcopyrite surfaces, crucial for understanding its flotation behavior. mdpi.com
Oxidation States: The technique can reveal the oxidation state of metal ions on the mineral surface, providing insights into the electrochemical reactions that drive xanthate adsorption.
Coupled Analytical Techniques
HPLC Coupled with Inductively Coupled Plasma – Mass Spectrometry (ICP-MS/MS) for Selective Detection
The coupling of High-Performance Liquid Chromatography (HPLC) with Inductively Coupled Plasma – Mass Spectrometry (ICP-MS/MS) provides a highly sensitive and selective method for the determination of xanthates and their metal complexes in aqueous samples. oulu.fibohrium.com This technique combines the separation power of HPLC with the element-specific detection capabilities of ICP-MS/MS. oulu.fi
This hyphenated technique is particularly useful for speciation analysis, allowing for the quantification of different metal-xanthate complexes. nih.gov The method typically involves the formation of metal-xanthate complexes, followed by their extraction and separation via HPLC before detection by ICP-MS/MS. oulu.fi This approach has been successfully applied to determine trace levels of various xanthates in environmental and industrial water samples. nih.govnih.gov
Key Research Findings from HPLC-ICP-MS/MS Studies:
High Sensitivity: The method offers low detection limits, making it suitable for trace analysis of xanthates in water. oulu.finih.gov
Speciation of Metal-Xanthate Complexes: It enables the accurate quantification of complexes formed between xanthates and various metals like copper, lead, cadmium, and zinc. nih.gov
Robustness: The technique has proven to be robust for analyzing complex matrices such as flotation wastewater. nih.govnih.gov
Table 1: Analytical Figures of Merit for Xanthate Determination using HPLC-ICP-MS/MS
| Analyte | Linearity Range (μg/L) | Limit of Detection (LOD) (μg/L) | Average Recoveries (%) | Reference |
|---|---|---|---|---|
| Potassium Ethyl Xanthate | 1-1000 | 0.02-0.68 | 72.9-107.6 | nih.gov |
| Sodium Isopropyl Xanthate | 100-15000 | 24.7 | Not Specified | oulu.fi |
| Sodium Isobutyl Xanthate | 100-15000 | 13.3 | Not Specified | oulu.fi |
| Metal-Xanthate Complexes | 1-1000 | 0.002-0.036 | 70.6-107.0 | nih.gov |
Advanced Surface Characterization Techniques
Atomic Force Microscopy (AFM) for In-Situ Adsorption Studies on Mineral Surfaces
Atomic Force Microscopy (AFM) is a powerful technique for visualizing mineral surfaces at the nanoscale and studying the adsorption of molecules like this compound in-situ and in aqueous environments. mdpi.comhzdr.de AFM provides three-dimensional topographical images of the surface, allowing researchers to directly observe the morphology and distribution of adsorbed collector species. mdpi.commdpi.com
AFM studies have been instrumental in understanding how xanthates adsorb on various mineral surfaces, such as chalcocite, bornite (B72238), and gold. mdpi.commdpi.comresearchgate.net The technique can reveal whether the adsorbate forms patches, layers, or other structures, and how these are affected by factors like collector concentration, contact time, and pH. mdpi.commdpi.com Force measurements between the AFM tip and the surface can also provide insights into the nature of the adsorbed layer. mdpi.comresearchgate.net
Key Research Findings from AFM Studies:
Adsorption Morphology: On chalcocite and bornite, xanthates were observed to adsorb strongly, forming insoluble cuprous xanthate that binds firmly to the mineral surface. mdpi.commdpi.com
Influence of Chemical Conditions: The extent of xanthate adsorption was found to increase with both concentration and contact time. mdpi.commdpi.com
Nature of Adsorbed Species: The sharp "jump-in" and "jump-off" points in AFM force curves suggest that the adsorbate is not a soft, oily substance like dixanthogen, but rather a more solid-like metal xanthate. mdpi.com
Thermogravimetric and Differential Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to study the thermal stability and decomposition of this compound and its metal derivatives. ijastnet.comresearchgate.netuni-siegen.de TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference. uni-siegen.deabo.ficet-science.com
These methods provide valuable information on the temperatures at which decomposition begins, the various stages of decomposition, and the nature of the final residue. ijastnet.comresearchgate.net The decomposition behavior of metal ethyl xanthates has been shown to depend on the nature of the metal and the surrounding atmosphere (e.g., air or nitrogen). ijastnet.com For instance, in an air atmosphere, the final decomposition products are typically metal oxides, whereas in a nitrogen atmosphere, metal sulfides are formed. ijastnet.com
Key Research Findings from TGA/DTA Studies:
Thermal Stability: The thermal stability of metal ethyl xanthates generally decreases with an increase in the atomic number of the metal. ijastnet.com
Decomposition Products: The final products of thermal decomposition are influenced by the atmosphere, with oxides forming in air and sulfides in nitrogen. ijastnet.com
Decomposition Mechanism: TGA, often coupled with other techniques like mass spectrometry, helps in elucidating the thermal decomposition mechanism, which can be complex and may not always follow a simple Chugaev-like elimination reaction. scitepress.orgrsc.org
Table 2: Thermal Decomposition Characteristics of Metal Ethyl Xanthates
| Compound | Atmosphere | Decomposition Temperature Range (°C) | Final Residue | Reference |
|---|---|---|---|---|
| Ca(II) ethylxanthate (B89882) | Air/Nitrogen | High Stability | CaO/CaS | ijastnet.com |
| Mn(II) ethylxanthate | Air | - | MnO | ijastnet.com |
| Fe(III) ethylxanthate | Air | - | Fe₂O₃ | ijastnet.com |
| Co(II) ethylxanthate | Air | - | CoO | ijastnet.com |
| Ni(II) ethylxanthate | Air/Nitrogen | ~180 | NiO/NiS | ijastnet.comresearchgate.net |
Study of Decomposition Behavior and Thermal Stability using TGA/DTA
The thermal decomposition of ethyl xanthate compounds has been extensively investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). These techniques provide valuable insights into the thermal stability and decomposition pathways of these compounds, which are crucial for their application in various industrial processes, such as mineral flotation and as vulcanization accelerators. ijastnet.com
Research into the thermal behavior of metal ethyl xanthates, including those of calcium(II), manganese(II), iron(III), cobalt(II), and nickel(II), has been conducted in both air and nitrogen atmospheres to compare their decomposition patterns in oxidative and inert environments. ijastnet.com The studies generally reveal that the thermal stability of these compounds is influenced by the nature of the metal cation and the surrounding atmosphere. ijastnet.com
A study on zinc ethyl xanthate [Zn(ext)₂] provided specific details on its thermal decomposition. researchgate.netsemanticscholar.org The TGA and DTA analyses for this compound, along with other zinc alkyl xanthates, were performed to understand their decomposition behavior. researchgate.netsemanticscholar.org For instance, the DTA curve for zinc ethyl xanthate powder showed specific thermal events corresponding to its decomposition. researchgate.net
The decomposition of nickel xanthates has also been systematically studied, revealing that the onset temperature of decomposition is strongly influenced by the structure of the alkyl chain. rsc.org For linear alkyl chains, the decomposition occurs over a narrow temperature range, with both onset and end temperatures increasing with chain length. rsc.org
Furthermore, the thermal decomposition of sodium ethyl xanthate (SEX) adsorbed on activated carbon has been analyzed using coupled TGA-Fourier transform infrared spectroscopy (TG-FTIR). onetunnel.org This study identified two distinct mass loss stages, occurring between 100-230°C and 200-340°C. onetunnel.org The primary gaseous products evolved during both stages were identified as carbonyl sulphide (COS) and carbon disulphide (CS₂). onetunnel.org
The following tables summarize the key findings from the TGA/DTA studies on various ethyl xanthate compounds.
Table 1: Thermal Decomposition Data for Various Metal Ethyl Xanthates
| Compound | Atmosphere | Key Decomposition Temperatures (°C) | Observations |
| Zinc Ethyl Xanthate [Zn(ext)₂] | Not Specified | A DTA peak indicates decomposition. researchgate.net | Part of a comparative study with other zinc alkyl xanthates. researchgate.netsemanticscholar.org |
| Nickel Ethyl Xanthate | Not Specified | Decomposition onset is influenced by alkyl chain length. rsc.org | One-step decomposition process observed. rsc.org |
| Sodium Ethyl Xanthate (adsorbed on activated carbon) | Not Specified | Stage 1: 100-230, Stage 2: 200-340 onetunnel.org | Evolved gases were primarily COS and CS₂. onetunnel.org |
| Various Metal Ethyl Xanthates (Ca, Mn, Fe, Co, Ni) | Air and Nitrogen | Stability decreases with increasing atomic number of the metal. ijastnet.com | Greater thermal stability observed in air compared to nitrogen. ijastnet.com |
Table 2: Decomposition Products of Ethyl Xanthates
| Compound | Analysis Method | Decomposition Products Identified |
| Sodium Ethyl Xanthate (adsorbed on activated carbon) | TG-FTIR | Carbonyl sulphide (COS), Carbon disulphide (CS₂) onetunnel.org |
| Nickel Xanthates | TGA-GCMS | CS₂, COS, alkene, aldehyde, alcohol, thiol, and alkyl sulfides/disulfides rsc.org |
Q & A
Q. Basic
- UV-Visible Spectroscopy : Detects xanthate oxidation products (e.g., dixanthogen) at 301 nm .
- FTIR Spectroscopy : Identifies S–H and C=S vibrational modes (1,200–1,000 cm⁻¹) to confirm chemisorption .
- X-ray Photoelectron Spectroscopy (XPS) : Differentiates monolayer vs. multilayer adsorption via S2p binding energy shifts (161–163 eV) .
- Electrochemical Detection : Quantifies residual xanthate concentrations in solution using cyclic voltammetry .
How do ethyl xanthate and butyl xanthate exhibit synergistic adsorption on pyrite surfaces, and what computational methods validate this phenomenon?
Advanced
Density functional tight-binding (DFTB) simulations reveal that butyl xanthate forms stronger hydrophobic layers on pyrite (FeS₂) due to longer alkyl chains, while ethyl xanthate enhances selectivity. Synergistic adsorption occurs via co-adsorption mechanisms, where butyl xanthate dominates the hydrophobic response, and ethyl xanthate fills interfacial gaps. Computational models show a 15–20% increase in adsorption energy when both collectors are used, validated by contact angle measurements and microflotation recovery rates .
What are the primary oxidation pathways of ethyl xanthate in mineral processing systems, and how are these products characterized?
Advanced
Ethyl xanthate oxidizes via two pathways:
- Dixanthogen Formation : In acidic conditions (pH < 6), xanthate anions (C₂H₅OCS₂⁻) oxidize to dixanthogen ((C₂H₅OCS₂)₂), detected via UV-Vis and FTIR .
- CS₂ Release : Under alkaline conditions (pH > 9), hydrolysis produces carbon disulfide (CS₂) and ethanol, quantified using ion interaction chromatography with tetrabutylammonium ion-pairing agents .
Decomposition kinetics are studied via time-resolved spectroscopy and pH-stat titration .
How does temperature affect the adsorption kinetics of ethyl xanthate in the presence of activators like copper sulfate?
Advanced
At 10°C, ethyl xanthate adsorption on chalcopyrite (CuFeS₂) requires 150 mg/L copper sulfate to overcome mineral surface passivation. At 35°C, the same activation is achieved with 100 mg/L due to enhanced ion mobility and reduced activation energy (ΔG‡ = 58 kJ/mol). Elevated temperatures also accelerate xanthate decomposition, reducing adsorption stability by 30% over 30 minutes, as shown by bubble contact time assays and Arrhenius modeling .
What methodologies are employed to study the chemical stability of xanthates under varying pH conditions?
Q. Advanced
- Spectrophotometric Titration : Monitors absorbance changes at 245 nm (xanthate) and 270 nm (decomposition products) across pH 2–12 .
- Critical Micelle Concentration (CMC) Analysis : Measures surface tension reduction via the Du Noüy ring method to assess xanthate stability in aqueous solutions .
- NMR Spectroscopy : Tracks chemical shifts in ¹³C and ¹H spectra to identify intermediate species (e.g., trithiocarbonates) during acid decomposition .
How can photodegradation techniques be optimized for efficient removal of ethyl xanthate from flotation effluents?
Q. Advanced
- Heterogeneous Photocatalysis : Au-BiOBr-TiO₂ composites degrade 98% of ethyl xanthate under visible light (λ = 450 nm) via hydroxyl radical (•OH) generation, with a rate constant (k) of 0.042 min⁻¹ .
- Hydrogen Peroxide (H₂O₂) Oxidation : Achieves 85% degradation in 60 minutes at pH 3, following pseudo-first-order kinetics (k = 0.025 min⁻¹) .
- Fixed-Bed Reactor Modeling : Combines Langmuir-Hinshelwood kinetics with computational fluid dynamics (CFD) to optimize light exposure and residence time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
